molecular formula C7H6FN3 B1323484 6-fluoro-1H-indazol-3-amine CAS No. 404827-75-4

6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484
CAS No.: 404827-75-4
M. Wt: 151.14 g/mol
InChI Key: JKOGFRGFWFEFNT-UHFFFAOYSA-N
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Description

6-fluoro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGFRGFWFEFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620411
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404827-75-4
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, it is recognized as a "privileged structure," frequently utilized in the design of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position enhances the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it an attractive starting point for the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in the development of targeted cancer therapies.

Core Chemical Properties

This compound is typically supplied as a white to off-white solid and is stable under recommended storage conditions (cool, dry, inert atmosphere).[1] While extensive experimental data for this specific intermediate is not always publicly detailed, the following tables summarize its key identifiers and known physical and chemical characteristics.

Physical and Chemical Properties

This table summarizes the fundamental physical and chemical data for this compound.

PropertyValueReference(s)
CAS Number 404827-75-4[1]
Molecular Formula C₇H₆FN₃[1]
Molecular Weight 151.14 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Data not consistently available in public literature-
Solubility Generally soluble in organic solvents like DMSO and methanol; limited solubility in water is expected.[2]
Stability Stable under recommended storage conditions (0-8 °C, inert atmosphere). Incompatible with strong oxidizing agents.[1]
Purity Commercially available at ≥95% purity.[1]
Exemplary Spectroscopic Data

While specific experimental spectra for this intermediate are often proprietary, the following tables provide expected spectroscopic characteristics based on its structure and data from analogous compounds. These serve as a reference for researchers performing characterization.

Table 1.2.1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~11.5 - 12.5br s1H, Indazole N-H
~7.5 - 7.6dd1H, Ar-H (H4)
~7.1 - 7.2dd1H, Ar-H (H7)
~6.7 - 6.8ddd1H, Ar-H (H5)
~4.5 - 5.5br s2H, Amine -NH₂

Table 1.2.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160 (d)C-F (C6)
~145C-NH₂ (C3)
~142 (d)C7a
~122 (d)C4
~120C3a
~108 (d)C7
~95 (d)C5

Table 1.2.3: Predicted Mass Spectrometry Data

m/z ValueIon Species
152.06[M+H]⁺ (Calculated: 152.0619)
151.05[M]⁺ (Calculated: 151.0546)

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol: Cyclization of 4-fluoro-2-nitrobenzonitrile

A prevalent method for the synthesis of 3-aminoindazoles involves the reductive cyclization of an ortho-nitrobenzonitrile precursor using a reducing agent like hydrazine.[3]

Reaction Scheme: 4-fluoro-2-nitrobenzonitrile + Hydrazine hydrate → this compound

Materials:

  • 4-fluoro-2-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol (or another suitable alcohol solvent)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-nitrobenzonitrile (1.0 equivalent) in ethanol (10-15 mL per gram of starting material).

  • To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C for ethanol).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • If precipitation is slow, a small amount of cold water can be added to induce crystallization.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol and then with water to remove excess hydrazine and salts.

  • Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values (see Tables 1.2.1 and 1.2.2).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it to the calculated value for [M+H]⁺ (see Table 1.2.3).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

    • Inject a solution of the product and analyze the resulting chromatogram to assess its purity by measuring the peak area percentage.

Mandatory Visualizations

Synthesis Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in Section 2.1.

G Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 4-fluoro-2-nitrobenzonitrile in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise) start->add_hydrazine reflux Heat to Reflux (4-6 hours) add_hydrazine->reflux Proceed to heating monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature & Ice Bath monitor->cool Reaction complete precipitate Precipitate Product cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold EtOH & Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize analyze Characterize (NMR, MS, HPLC) recrystallize->analyze

Workflow for the synthesis of this compound.
Role in Kinase Inhibition: The FGFR Signaling Pathway

The 1H-indazole-3-amine scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers. The inhibitor functions by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by a this compound-based inhibitor.

G FGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT out1 Cell Proliferation, Survival, Angiogenesis AKT->out1 Transcription->out1 Inhibitor This compound -based Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Inhibition of the FGFR signaling cascade by an indazole-based inhibitor.

Conclusion

This compound is a compound of significant interest to the drug development community. Its fluorinated indazole core provides a robust platform for the synthesis of kinase inhibitors with desirable pharmacological profiles. The synthetic routes are well-established, allowing for accessible production for research purposes. As a key intermediate for potent inhibitors of signaling pathways, such as the FGFR cascade, it will continue to be a valuable tool in the development of next-generation targeted therapies for cancer and other proliferative diseases.

References

Synthesis of 6-fluoro-1H-indazol-3-amine from 2,4-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the synthesis of 6-fluoro-1H-indazol-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor 2,4-difluorobenzonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, including kinase inhibitors for cancer therapy. The synthesis of this compound is therefore of significant interest. The most direct and cost-effective route involves the cyclization of 2,4-difluorobenzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of the ortho-fluorine atom, followed by an intramolecular cyclization to form the desired indazole ring system.

Synthetic Pathway

The synthesis of this compound from 2,4-difluorobenzonitrile is a one-step process involving a cyclization reaction with hydrazine.

Synthesis_Pathway 2_4_difluorobenzonitrile 2,4-difluorobenzonitrile product This compound 2_4_difluorobenzonitrile->product Cyclization hydrazine Hydrazine hydrate (N2H4·H2O) hydrazine->product solvent Solvent (e.g., n-butanol, 2-MeTHF) solvent->product heat Heat (Reflux) heat->product

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2,4-difluorobenzonitrile. This protocol is based on established procedures for analogous reactions.[1][2][3]

Materials:

  • 2,4-difluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or 2-MeTHF (5-10 volumes).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 95-117 °C, depending on the solvent) and maintain it for 18-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar reactions reported in the literature.

ParameterValue
Starting Material 2,4-difluorobenzonitrile
Product This compound
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Theoretical Yield Based on 1.0 eq of starting material
Typical Actual Yield 50-80%
Appearance Off-white to light brown solid
Melting Point 135-140 °C (literature)

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start reaction_setup Reaction Setup start->reaction_setup reaction Cyclization Reaction reaction_setup->reaction workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (MS) product->ms hplc HPLC Analysis product->hplc mp Melting Point Determination product->mp

Caption: General experimental workflow for synthesis and analysis.

Safety Considerations

  • 2,4-difluorobenzonitrile: Irritant. Handle in a well-ventilated fume hood.

  • Hydrazine hydrate: Toxic and corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Work in a fume hood.

  • Solvents: Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 2,4-difluorobenzonitrile via cyclization with hydrazine is a robust and efficient method. The provided protocol, based on analogous and well-established procedures, offers a clear pathway for researchers to obtain this valuable intermediate. Careful execution of the experimental steps and adherence to safety precautions are essential for a successful outcome. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity.

References

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine (CAS: 404827-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a valuable scaffold for the development of potent and selective kinase inhibitors, among other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Furthermore, this guide elucidates the role of this compound as a building block in the context of targeted therapies, with a specific focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical pathway in cancer progression.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom to the indazole core, as seen in this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility is particularly pronounced in the development of targeted cancer therapies, where it has been employed as a foundational structure for inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[1] Dysregulation of the FGFR signaling cascade is implicated in numerous cancers, making it a prime target for therapeutic intervention. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, facilitating its application in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis and biological assays. The available data has been compiled and is presented in the tables below.

General Properties
PropertyValueReference
CAS Number 404827-75-4[1]
Molecular Formula C₇H₆FN₃[1]
Molecular Weight 151.14 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95% (Assay)[1]
Physicochemical Data (Predicted)
PropertyValueReference
Boiling Point 325.2 ± 22.0 °C[2]
Density 1.39 ± 0.1 g/cm³[2]
Flash Point 150.5 °C[2]
Refractive Index 1.643[2]
Vapor Pressure 0.000234 mmHg at 25°C[2]
pKa Not available
LogP 1.87580[2]
Solubility Soluble in organic solvents such as DMSO and methanol.
Spectroscopic Data
Technique Data
¹H NMR Data not consistently available in the public domain. General spectral features for related indazole amines suggest aromatic protons in the range of δ 6.0-8.0 ppm and amine protons that can be broad and exchangeable.
¹³C NMR Data not consistently available in the public domain. Aromatic carbons would be expected in the range of δ 100-160 ppm.
Mass Spectrometry (MS) Expected [M+H]⁺ = 152.06.
Infrared (IR) Spectroscopy Expected characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), and C-F stretching.

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles is a well-established area of organic chemistry. A common and effective method for the preparation of this compound involves the cyclization of an appropriately substituted benzonitrile derivative with hydrazine.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound, starting from 2-amino-4-fluorobenzonitrile. This pathway involves a diazotization reaction followed by reduction and subsequent cyclization.

G A 2-Amino-4-fluorobenzonitrile B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt Intermediate B->C D Reduction (e.g., SnCl₂/HCl) C->D E Hydrazine Intermediate D->E F Cyclization (Heat or Acid/Base catalysis) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Starting Material: 4-Fluoro-2-nitrobenzonitrile can serve as a suitable precursor.

Step 1: Reduction of the Nitro Group

  • To a solution of 4-fluoro-2-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer. The solvent is then removed under reduced pressure to yield 2-amino-4-fluorobenzonitrile.

Step 2: Cyclization with Hydrazine

  • Dissolve the 2-amino-4-fluorobenzonitrile in a high-boiling point solvent such as n-butanol or ethylene glycol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (temperature, reaction time, solvent, and purification method) may be necessary to achieve a high yield and purity.

Biological Activity and Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the established role of the 3-aminoindazole scaffold as a "hinge-binding" motif in many kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.

Role as an FGFR Inhibitor Scaffold

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Consequently, the development of small molecule inhibitors targeting FGFRs is a major focus in oncology research.

Derivatives of this compound have been investigated as potent inhibitors of FGFRs. The 3-aminoindazole core provides a rigid framework for the presentation of various substituents that can be tailored to achieve high affinity and selectivity for the target kinase.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that ultimately regulate gene expression and cellular responses.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 activates PLCG PLCγ Dimerization->PLCG activates STAT STAT Dimerization->STAT activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival, etc.) Nucleus->Transcription

Caption: The FGFR signaling pathway and its downstream cascades.

Key Experimental Protocols in Drug Discovery

The evaluation of novel compounds derived from this compound often involves a series of in vitro assays to determine their biological activity. Below are detailed protocols for some of the most relevant experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and appropriate controls, including a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression or phosphorylation status of target proteins in a signaling pathway.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI) in the presence of RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a strategically important building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its fluorinated indazole core provides a robust platform for the development of potent and selective therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its application in the context of FGFR-targeted therapies. The detailed experimental protocols for key biological assays will serve as a valuable resource for researchers working to advance the development of novel drugs based on this versatile scaffold. Further exploration of the synthetic methodologies and biological applications of this compound and its derivatives holds significant promise for the future of targeted therapeutics.

References

physical and chemical properties of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in numerous biologically active molecules. The presence of a fluorine atom at the 6-position and an amine group at the 3-position endows the molecule with unique electronic properties, enhancing its binding affinity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. The fluorine substitution is known to enhance reactivity and selectivity in synthetic reactions.[1]

Core Physical Data

A summary of the key physical and identifying properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₆FN₃[1]
Molecular Weight 151.14 g/mol [1][3]
Appearance White solid[1]
CAS Number 404827-75-4[1][3]
Purity ≥95% - 97%[1][3]
InChI Key JKOGFRGFWFEFNT-UHFFFAOYSA-N[3]
Storage Conditions 0-8 °C; Keep in dark place, inert atmosphere[1][3]
Chemical Reactivity and Structure

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which is crucial for the activity of many kinase inhibitors.[4][5] The amine group at the C-3 position and the fluorine at the C-6 position are key to its utility. The fluorine atom can modulate the acidity of the N-H protons and influence the molecule's interaction with biological targets. The amino group provides a key site for further chemical modifications, allowing for the construction of more complex molecules.[6] Indazole derivatives, in general, are known for a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[2]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in a laboratory setting. Below is a representative synthetic protocol adapted from the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol.[7]

Synthesis of this compound Precursor

A common route to indazole rings involves the cyclization of appropriately substituted benzene precursors. The synthesis of 6-fluoro-1H-indazol-3-ol, a close analog, proceeds from 2-amino-4-fluorobenzoic acid.[7]

Step 1: Diazotization of 2-amino-4-fluorobenzoic acid

  • Suspend 2-amino-4-fluorobenzoic acid (161.2 mmol) in deionized water (250 ml) and concentrated hydrochloric acid (39 ml).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium nitrite (161.2 mmol) in water (30 ml) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 30 minutes after the addition is complete.

Step 2: Sulfite Addition and Cyclization

  • Add a solution of sodium sulfite (400 mmol) in water (250 ml) to the reaction mixture.

  • Continue stirring for 2 hours.

  • Add concentrated hydrochloric acid (30 ml) and heat the mixture to reflux for 9 hours.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 5.5 using a sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with deionized water and dry to yield the product.

This protocol yields 6-fluoro-1H-indazol-3-ol, which can serve as a starting material for the synthesis of this compound through subsequent chemical transformations.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications.

  • Pharmaceutical Development : It is a key building block in the synthesis of pharmaceuticals, particularly for developing treatments for cancer and neurological disorders.[1] Indazole derivatives are foundational to several marketed anticancer drugs.[4][5]

  • Biochemical Research : The compound is used in studies to investigate the mechanisms of enzymes and receptors, which aids in identifying new therapeutic targets.[1]

  • Agrochemicals : It serves as an intermediate in the synthesis of new agrochemicals.[1]

  • Material Science : It can be incorporated into polymers to improve thermal stability and mechanical strength.[1]

Visualized Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams visualize a general synthesis workflow and its application as a building block in drug development.

G start 2-Fluoro-5-nitrobenzonitrile product This compound start->product Cyclization intermediate1 Hydrazine Hydrate intermediate1->product

Caption: General synthetic route to this compound.

G start This compound (Building Block) reaction Coupling Reaction (e.g., Suzuki, Amide Bond Formation) start->reaction intermediate Advanced Intermediate reaction->intermediate Modification final_product Bioactive Molecule (e.g., Kinase Inhibitor) intermediate->final_product Final Synthesis Step target Biological Target (e.g., Protein Kinase) final_product->target Inhibition

Caption: Role as a key intermediate in targeted therapy development.

References

An In-depth Technical Guide to 6-fluoro-1H-indazol-3-amine: Molecular Structure, Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-1H-indazol-3-amine, a key heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its molecular structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside representative spectroscopic data for its characterization. Furthermore, the role of the this compound scaffold as a potent kinase inhibitor is explored, with a focus on its interaction with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical pathway in cancer progression.

Molecular Structure and IUPAC Name

The molecular structure of this compound is characterized by a bicyclic indazole core, consisting of a fused benzene and pyrazole ring system. A fluorine atom is substituted at the 6-position of the benzene ring, and an amine group is attached to the 3-position of the pyrazole ring.

IUPAC Name: this compound

Molecular Formula: C₇H₆FN₃

Molecular Weight: 151.14 g/mol

CAS Number: 404827-75-4

Below is a 2D representation of the molecular structure generated using Graphviz.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 404827-75-4--INVALID-LINK--
Molecular Formula C₇H₆FN₃--INVALID-LINK--
Molecular Weight 151.14 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 139-141 °C (for a related derivative)[1]
Boiling Point Not availableN/A
¹H NMR (DMSO-d₆, 400 MHz) Representative Data: δ 11.8 (br s, 1H, NH), 7.6-7.0 (m, 3H, Ar-H), 5.5 (br s, 2H, NH₂)Based on similar indazole structures
¹³C NMR (DMSO-d₆, 100 MHz) Representative Data: δ 162 (d, J=240 Hz, C-F), 148 (C-NH₂), 141 (d, J=13 Hz), 123 (d, J=11 Hz), 115, 113 (d, J=25 Hz), 97 (d, J=27 Hz)Based on similar indazole structures[1]
IR (KBr, cm⁻¹) Representative Data: 3400-3200 (N-H stretch), 1630 (N-H bend), 1590, 1480 (aromatic C=C stretch), 1250 (C-F stretch)Based on spectroscopic data of related compounds[1]
Mass Spectrometry (ESI-MS) m/z 152.06 [M+H]⁺Calculated

Synthesis of this compound

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A common and efficient method for the preparation of this compound involves the reaction of a suitably substituted ortho-fluorobenzonitrile with hydrazine hydrate. The proposed synthetic workflow is outlined below.

G start 2,4-Difluorobenzonitrile product This compound start->product Cyclization reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->product conditions1 Solvent: e.g., n-Butanol Heat (Reflux) conditions1->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2,4-Difluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1 equivalent) in n-butanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Biological Significance: A Scaffold for Kinase Inhibitors

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. The fluorine substitution at the 6-position can enhance metabolic stability and binding affinity. Derivatives of this compound have been investigated as potent inhibitors of several kinases involved in cancer cell proliferation and survival.

One of the key signaling pathways targeted by these inhibitors is the Fibroblast Growth Factor Receptor (FGFR) pathway. Aberrant activation of the FGFR pathway is implicated in various cancers, leading to increased cell proliferation, survival, migration, and angiogenesis.

FGFR Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the FGFR signaling cascade and the point of inhibition by this compound-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds Inhibitor This compound Derivative Inhibitor->FGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: Simplified FGFR signaling pathway and inhibition.

As depicted, the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers a downstream signaling cascade involving the RAS/MAPK and PI3K/AKT pathways, ultimately leading to changes in gene expression that promote cancer cell growth and survival.[2][3][4] this compound derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and blocking its signaling activity.

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the amenability of the indazole core to further functionalization make it an attractive scaffold for medicinal chemists. The demonstrated potential of its derivatives as potent kinase inhibitors, particularly targeting the FGFR pathway, highlights its importance in the ongoing development of targeted cancer therapies. This technical guide serves as a foundational resource for researchers in the field, providing essential information to facilitate further investigation and application of this promising molecule.

References

The Ascendant Role of Fluorinated Indazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Biological Activity and Therapeutic Potential of Fluorinated Indazoles

The strategic incorporation of fluorine atoms into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its versatile biological activities including anticancer, anti-inflammatory, and antiviral effects.[3][4] The fusion of these two powerful motifs—fluorination and the indazole core—has given rise to a burgeoning class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of fluorinated indazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: A Dominant Therapeutic Application

Fluorinated indazole derivatives have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. The introduction of fluorine can significantly enhance potency and selectivity, making these compounds attractive candidates for oncology drug development.

Kinase Inhibition: A Primary Mechanism of Action

A significant portion of the anticancer activity of fluorinated indazoles stems from their ability to inhibit various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is implicated in various cancers.[5] Several fluorinated indazole derivatives have emerged as potent FGFR inhibitors. For instance, a series of 1H-indazole derivatives featuring a 2,6-difluoro-3-methoxyphenyl group exhibited impressive enzymatic and antiproliferative activities. Compound 100 (structure not shown) demonstrated IC50 values of less than 4.1 nM and 2.0 ± 0.8 nM against FGFR1 and FGFR2, respectively.[3] This compound also showed potent antiproliferative effects in KG1 and SNU16 cell lines with IC50 values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGFR-2 playing a central role. A recently designed fluorinated indazole derivative, compound 30 , was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 1.24 nM.[6] This compound demonstrated significant anti-angiogenic properties in Human Umbilical Vein Endothelial Cell (HUVEC) models and suppressed tumor angiogenesis in a zebrafish model.[6]

Other Kinase Targets: Fluorinated indazoles have shown inhibitory activity against a spectrum of other kinases.

  • Rho-associated kinase (ROCK1): The position of fluorine substitution on the indazole ring has a profound impact on activity. A 6-fluoroindazole derivative (52 ) displayed a remarkable ROCK1 inhibitory potency with an IC50 of 14 nM, a significant enhancement compared to its 4-fluoro counterpart (51 ), which had an IC50 of 2500 nM.[1][2] The 6-fluoro derivative also exhibited a dramatic increase in oral bioavailability (61%).[1][2]

  • Pim Kinases: A 1H-indazole derivative (82a ) with a 2,6-difluorophenyl moiety was a potent pan-Pim kinase inhibitor, with IC50 values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively.[3]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor with an IC50 of 12 nM, features a 3-aminoindazole core and fluorine substitution on a peripheral phenyl ring.[3]

The following diagram illustrates a simplified signaling pathway involving FGFR, a key target for some fluorinated indazole derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Fluorinated_Indazole Fluorinated Indazole Derivative Fluorinated_Indazole->FGFR Inhibits

Simplified FGFR signaling pathway and the inhibitory action of fluorinated indazole derivatives.
Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, fluorinated indazoles can induce apoptosis and inhibit cell migration and invasion. One study identified compound 2f as a potent growth inhibitor in several cancer cell lines (IC50 = 0.23–1.15 μM).[7][8] In the 4T1 breast cancer cell line, 2f induced apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[7][8] It also decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.[7][8] Furthermore, 2f disrupted cell migration and invasion, processes critical for metastasis.[7][9]

The general workflow for evaluating the anticancer activity of these compounds is depicted below.

Anticancer_Activity_Workflow Start Synthesized Fluorinated Indazole Derivatives In_Vitro_Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) Against Cancer Cell Lines Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Kinase Inhibition Assays) Determine_IC50->Mechanism_Studies Potent Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Promising Candidates

General experimental workflow for the evaluation of anticancer activity.

Quantitative Data on Anticancer and Kinase Inhibitory Activity

The following tables summarize the quantitative biological data for representative fluorinated indazole derivatives.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
100 FGFR1< 4.1[3]
100 FGFR22.0 ± 0.8[3]
30 VEGFR-21.24[6]
51 ROCK12500[1][2]
52 ROCK114[1][2]
82a Pim-10.4[3]
82a Pim-21.1[3]
82a Pim-30.4[3]
Entrectinib (127) ALK12[3]

Table 2: Antiproliferative Activity of Fluorinated Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
100 KG1 (leukemia)0.0253 ± 0.0046[3]
100 SNU16 (gastric)0.0774 ± 0.0062[3]
2f 4T1 (breast)0.23 - 1.15 (range)[7]
34b A549 (lung)0.8[10]
16c HuH7 (liver)1.1[10]
16c HepG2 (liver)0.4[10]
6o K562 (leukemia)5.15[11]

Other Notable Biological Activities

While anticancer applications are prominent, fluorinated indazoles exhibit a range of other important biological effects.

Nitric Oxide Synthase (NOS) Inhibition

Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms involved in both physiological and pathological processes. A study of 4,5,6,7-tetrafluoroindazoles revealed that compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) inhibited NOS-I by 63% and NOS-II by 83%.[12] Notably, compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) was a selective NOS-II inhibitor, inhibiting its activity by 80% with no effect on NOS-I.[12][13] This highlights the potential of fluorination to confer isoform selectivity.

Antiviral Activity

The incorporation of fluorine has also proven beneficial in the development of antiviral agents. A series of fluorinated indazole derivatives demonstrated potent anti-HIV-1 activity.[1] For example, certain fluorinated indole derivatives, structurally related to indazoles, showed extraordinary antiviral activity with EC50 values in the picomolar range.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of these compounds. Below are generalized protocols for key assays based on published literature.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the fluorinated indazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[11]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

In Vitro Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific kinases.

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The fluorinated indazole derivative at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specified time at room temperature or 30°C.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

  • Cell Lysis: Cancer cells are treated with the test compound for a specified duration, after which they are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.[7]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).[7]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged.[7] Protein levels are often quantified relative to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The strategic application of fluorine to the indazole scaffold has proven to be a highly effective strategy in the development of potent and selective therapeutic agents. Fluorinated indazole derivatives have demonstrated remarkable efficacy as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor progression and angiogenesis. The versatility of this chemical class is further evidenced by its promising activity as NOS inhibitors and antiviral agents. The quantitative data and structure-activity relationships (SAR) discussed herein provide a solid foundation for the rational design of next-generation fluorinated indazoles.[5][14] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel biological targets, and advancing the most promising candidates into clinical development. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs, particularly in oncology.

References

The Strategic Role of Fluorine in Enhancing the Bioactivity of Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds and clinically approved drugs. Its versatility allows for a wide range of chemical modifications to modulate pharmacological properties. Among these modifications, the introduction of fluorine atoms has emerged as a powerful strategy to enhance the bioactivity, metabolic stability, and pharmacokinetic profile of indazole-based drug candidates. This technical guide provides an in-depth exploration of the role of fluorine in the bioactivity of indazole compounds, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), present quantitative data, detail experimental protocols for key biological assays, and visualize relevant signaling pathways and experimental workflows.

The Physicochemical Impact of Fluorine Integration

The unique physicochemical properties of the carbon-fluorine (C-F) bond are central to its strategic use in drug design. The high electronegativity of fluorine, second only to oxygen, and its relatively small van der Waals radius (1.47 Å, similar to a hydrogen atom at 1.20 Å) allow for its introduction with minimal steric hindrance.[1] Key effects of fluorination on molecular properties include:

  • Increased Lipophilicity: Fluorine substitution often enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.[1]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[1]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target binding.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C–F···C=O interactions, leading to enhanced binding affinity and potency.[1]

Structure-Activity Relationship (SAR) and Quantitative Bioactivity Data

The strategic placement of fluorine atoms on the indazole scaffold can dramatically influence the biological activity of the resulting compounds. The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the potency of indazole derivatives against several key biological targets.

Table 1: Inhibition of Rho Kinase (ROCK1)
Compound IDStructureFluorine PositionROCK1 IC50 (nM)Fold Improvement (vs. Non-fluorinated)Reference
51 Indazole derivativeC42500-[2]
52 6-Fluoroindazole derivativeC614~178[2]
53a 6-Fluoroindazole derivativeC67~357[2]
53b 6-Fluoroindazole derivativeC66~417[2]

As demonstrated in Table 1, the introduction of a fluorine atom at the C6 position of the indazole ring leads to a remarkable increase in ROCK1 inhibitory potency, with up to a 417-fold improvement compared to the C4-fluorinated analogue.[2]

Table 2: Inhibition of Reverse Transcriptase (HIV-1)
Compound IDStructureFluorine PositionReverse Transcriptase IC50 (nM)Fold Improvement (vs. Non-fluorinated)Reference
16 Non-fluorinated indazole derivative-332-[2]
17a 5-Fluoroindazole derivativeC550~7[2]
17b 5-Fluoroindazole derivativeC525~13[2]

Table 2 illustrates that the presence of a fluorine atom at the C5 position of the indazole core significantly enhances the inhibition of HIV-1 reverse transcriptase, with a 7- to 13-fold increase in potency compared to the non-fluorinated parent compound.[2]

Table 3: Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Compound IDStructureFluorine SubstitutionFGFR1 IC50 (nM)FGFR2 IC50 (nM)Reference
98 1H-indazol-3-amine derivativeNone15.0-[3]
100 1H-indazol-3-amine derivative2,6-difluoro-3-methoxyphenyl< 4.12.0 ± 0.8[3]

The data in Table 3 shows that the incorporation of a 2,6-difluoro-3-methoxyphenyl group into an indazole scaffold results in a highly potent FGFR inhibitor, with nanomolar activity against both FGFR1 and FGFR2.[3]

Table 4: Inhibition of F1F0-ATPase and Cytotoxicity in Ramos Cells
Compound ClassFluorine PositionF1F0-ATPase IC50 (µM)Ramos Cell Cytotoxicity EC50 (µM)Reference
Monofluorinated 3-guanidyl-indazolesVarious< 5< 5[2]

As shown in Table 4, monofluorinated 3-guanidyl-indazole derivatives demonstrate potent inhibition of F1F0-ATPase and significant cytotoxicity against Ramos B-lymphocyte cells, with IC50 and EC50 values in the low micromolar range.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indazole compounds.

Rho Kinase (ROCK1) Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the inhibition of ROCK1 kinase activity.

Materials:

  • Recombinant human ROCK1 enzyme

  • ROCKtide substrate peptide

  • ATP

  • Test compounds (fluorinated indazoles)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

    • Add 2.5 µL of a 2x ROCK1 enzyme/ROCKtide substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

FGFR Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibition of FGFR phosphorylation in a cellular context.

Materials:

  • Cancer cell line with known FGFR amplification (e.g., SNU-16)

  • Cell culture medium and supplements

  • Test compounds (fluorinated indazoles)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells in lysis buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total FGFR to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of FGFR phosphorylation.

F1F0-ATPase Activity Assay (Coupled Spectrophotometric Assay)

This protocol details a method to measure the inhibition of F1F0-ATPase activity.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Test compounds (fluorinated indazoles)

  • Assay buffer (100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA)

  • ATP

  • Phosphoenolpyruvate

  • NADH

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Sample Addition: Add the mitochondrial preparation to the cuvette.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATPase activity.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each compound concentration and determine the IC50 values.

Competitive Estrogen Receptor (ER) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the estrogen receptor.

Materials:

  • Rat uterine cytosol containing ER

  • [3H]-Estradiol (radiolabeled ligand)

  • Unlabeled estradiol (competitor)

  • Test compounds (fluorinated indazoles)

  • Assay buffer (TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation counter

Procedure:

  • Assay Setup: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Elute the bound [3H]-estradiol from the HAP pellets and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-estradiol against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [3H]-estradiol.

Visualizations: Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. Fluorinated indazoles have been shown to be potent inhibitors of ROCK1.

ROCK_Signaling_Pathway GPCR GPCR / RTK RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates Phospho_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Stress Fiber Formation Phospho_Cofilin->Actin_Polymerization Inhibits Depolymerization Phospho_MLC p-Myosin Light Chain MLCP->Phospho_MLC Dephosphorylates Contraction Cell Contraction & Migration Phospho_MLC->Contraction

Caption: The ROCK signaling pathway and the inhibitory action of fluorinated indazoles.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is critical for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Gene_Expression

Caption: The FGFR signaling cascade and its inhibition by fluorinated indazoles.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay used to evaluate the potency of fluorinated indazole compounds.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Fluorinated Indazole start->compound_prep reaction_setup Set up Kinase Reaction: Enzyme + Substrate + ATP + Compound compound_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Data Analysis: Calculate % Inhibition & IC50 Value readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The incorporation of fluorine into the indazole scaffold is a highly effective and widely utilized strategy in modern drug discovery. As demonstrated by the extensive quantitative data, fluorination can lead to dramatic improvements in biological potency across a range of therapeutic targets. This enhancement is attributed to the unique physicochemical properties of fluorine, which favorably impact metabolic stability, lipophilicity, and target binding interactions. The detailed experimental protocols provided in this guide offer a practical resource for researchers to evaluate the bioactivity of novel fluorinated indazole compounds. The visualization of key signaling pathways and experimental workflows further aids in understanding the mechanism of action and the practical aspects of their investigation. As the field of medicinal chemistry continues to advance, the rational design and synthesis of novel fluorinated indazoles hold significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

6-Fluoro-1H-indazol-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Fluoro-1H-indazol-3-amine has emerged as a pivotal building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its unique structural and electronic properties, conferred by the fluorine substitution on the indazole core, make it a highly sought-after scaffold for developing novel therapeutics targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, derivatization, and application in the development of kinase inhibitors, with a focus on its role in targeting key signaling pathways.

Physicochemical Properties

The this compound core possesses a distinct set of physicochemical properties that contribute to its utility in drug discovery. The fluorine atom at the 6-position enhances metabolic stability and can modulate the pKa of the molecule, influencing its binding affinity and pharmacokinetic profile.

PropertyValueReference
Molecular FormulaC₇H₆FN₃[1](2)
Molecular Weight151.14 g/mol [1](2)
AppearanceWhite solid[1](2)
Storage Conditions0-8 °C[1](2)

Synthesis of this compound

The synthesis of this compound is a critical first step in its utilization as a building block. A common and efficient method involves the cyclization of a substituted benzonitrile derivative.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-fluorobenzonitrile

This protocol outlines a typical procedure for the synthesis of the title compound.

Materials:

  • 2-Amino-5-fluorobenzonitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow start Start: 2-Amino-5-fluorobenzonitrile step1 React with Hydrazine Hydrate in Ethanol (Reflux) start->step1 step2 Work-up (Extraction and Washing) step1->step2 step3 Purification (Column Chromatography) step2->step3 end_product End Product: this compound step3->end_product

Synthesis of this compound.

Derivatization of this compound: A Gateway to Kinase Inhibitors

The 3-amino group of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation are powerful tools for introducing aryl and heteroaryl substituents at this position. These reactions are instrumental in creating the core structures of many kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the title compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.1 eq).

  • Add the base (2.0 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl-6-fluoro-1H-indazol-3-amine derivative.

Buchwald_Hartwig_Workflow start Start: this compound + Aryl Halide reaction Reaction in Anhydrous Solvent under Inert Atmosphere (80-120 °C) start->reaction catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) catalyst_system->reaction workup Work-up and Purification reaction->workup product Product: N-Aryl-6-fluoro-1H-indazol-3-amine workup->product

Buchwald-Hartwig N-arylation workflow.

This compound in Kinase Inhibitor Design

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The 3-amino group and the adjacent nitrogen atom of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 6-fluoro substituent can further enhance binding affinity through favorable interactions within the ATP-binding pocket and improve the overall drug-like properties of the molecule.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is implicated in various cancers. Several potent and selective FGFR inhibitors incorporating the this compound scaffold have been developed.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->FGFR inhibits

Simplified FGFR signaling pathway.

Quantitative Data: FGFR Inhibitory Activity

Compound IDModification on 3-amino groupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Reference
Derivative A2,6-difluoro-3-methoxyphenyl< 4.12.0[3](4)
Derivative B3-methoxyphenyl15.0-[5](5)
Derivative CN-ethylpiperazine containing moiety2.9-[5](5)
Targeting Receptor-Interacting Protein 2 (RIP2) Kinase

RIP2 kinase is a key mediator in the NOD-like receptor signaling pathway, playing a crucial role in the innate immune response and inflammation. Dysregulation of RIP2 signaling is associated with inflammatory diseases. GSK583, a potent and selective RIP2 inhibitor, features the this compound scaffold.

RIP2_Signaling_Pathway PAMPs PAMPs/DAMPs NOD NOD1/NOD2 PAMPs->NOD activate RIP2 RIP2 Kinase NOD->RIP2 recruits and activates TAK1 TAK1 RIP2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Inhibitor This compound Derivative (e.g., GSK583) Inhibitor->RIP2 inhibits FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 binds and activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 inhibits

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its discovery and initial synthetic routes. Detailed experimental protocols, quantitative data, and relevant biological context are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This compound has emerged as a critical intermediate, particularly in the development of targeted cancer therapies. Its discovery is intrinsically linked to the quest for potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

Discovery

The discovery of this compound is not attributed to a single seminal publication but rather evolved from the broader exploration of substituted indazoles as kinase inhibitors. The synthesis of analogous 3-aminoindazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, from corresponding benzonitriles and hydrazine laid the groundwork for its preparation. The recognition of the 3-aminoindazole moiety as an effective hinge-binding fragment in kinases fueled the synthesis of a variety of substituted analogues, including the 6-fluoro derivative, to explore the structure-activity relationships (SAR) in kinase inhibitor design.

Synthetic Pathway

The most common and practical synthesis of this compound involves the cyclization of a substituted benzonitrile with hydrazine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

General Reaction Scheme

G cluster_0 Synthesis of this compound start_A 2,4-Difluorobenzonitrile reaction_step Reflux in Solvent (e.g., n-butanol) start_A->reaction_step + start_B Hydrazine Hydrate start_B->reaction_step + product This compound reaction_step->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocol is a representative method for the synthesis of this compound based on analogous preparations.

Synthesis of this compound from 2,4-Difluorobenzonitrile

  • Materials:

    • 2,4-Difluorobenzonitrile

    • Hydrazine hydrate (80% in water)

    • n-Butanol

    • Water

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of 2,4-difluorobenzonitrile (1.0 eq) and hydrazine hydrate (excess, e.g., 10 eq) in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

    • The aqueous mixture is extracted with ethyl acetate.

    • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed in vacuo to yield the crude product.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., isopropanol-water) to afford this compound as a solid.

Data Presentation

Physicochemical Properties
PropertyValue
CAS Number 404827-75-4
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Appearance White to off-white solid
Purity ≥ 95% (Assay)
Storage Store at 0-8 °C
Spectroscopic Data (Predicted)

While specific experimental spectra are not widely published, the following are predicted NMR chemical shifts.

1H NMR (DMSO-d₆, 400 MHz) 13C NMR (DMSO-d₆, 101 MHz)
δ (ppm)δ (ppm)
~11.5 (br s, 1H, NH)~160 (d, J = 238 Hz, C-F)
~7.5 (dd, J = 8.8, 5.2 Hz, 1H)~145 (C)
~7.0 (dd, J = 9.2, 2.4 Hz, 1H)~140 (C)
~6.7 (td, J = 9.2, 2.4 Hz, 1H)~122 (d, J = 10 Hz, CH)
~5.0 (br s, 2H, NH₂)~110 (d, J = 25 Hz, CH)
~108 (CH)
~95 (d, J = 28 Hz, CH)

Note: Predicted values are for reference only and may differ from experimental results.

Biological Context: Role in FLT3 Inhibition

This compound is a crucial building block for the synthesis of Type II FLT3 inhibitors. Mutations in the FLT3 receptor are a major driver in the pathogenesis of Acute Myeloid Leukemia (AML). Constitutive activation of FLT3 leads to uncontrolled proliferation and survival of leukemic cells through the activation of downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.

FLT3 Signaling Pathway in AML

FLT3_Signaling_Pathway FLT3 Mutated FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor FLT3 Inhibitor (derived from This compound) Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for the development of targeted therapeutics. The straightforward synthesis from commercially available starting materials, coupled with its strategic importance in the design of potent kinase inhibitors, ensures its continued relevance in the field of drug discovery. This guide provides a foundational understanding for researchers aiming to utilize this versatile building block in their research endeavors.

Spectroscopic Profile of 6-fluoro-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 6-fluoro-1H-indazol-3-amine

  • CAS Number: 404827-75-4

  • Molecular Formula: C₇H₆FN₃

  • Molecular Weight: 151.14 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of related indazole and aromatic amine structures.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.5 - 12.5br s-N1-H
~7.5 - 7.8m-H-4, H-7
~6.8 - 7.1m-H-5
~5.0 - 5.5br s-NH₂

Note: The chemical shifts of the aromatic protons are influenced by the fluorine substituent and the amine group. The broad singlets for the N-H protons are due to solvent exchange and quadrupole broadening.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JCF ≈ 240 Hz)C-6
~145C-3
~140C-7a
~120 (d, ³JCF ≈ 10 Hz)C-5
~115C-3a
~110 (d, ²JCF ≈ 25 Hz)C-7
~100 (d, ²JCF ≈ 25 Hz)C-4

Note: The carbon spectrum will show characteristic splitting patterns due to coupling with the fluorine atom. The values for the coupling constants (J) are approximate.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric) of NH₂
3200 - 3000MediumN-H stretching of indazole
1640 - 1600StrongN-H bending (scissoring) of NH₂
1600 - 1450Medium-StrongC=C stretching (aromatic ring)
1250 - 1150StrongC-F stretching
1350 - 1250MediumC-N stretching
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zInterpretation
152.06[M+H]⁺ (protonated molecule)
174.04[M+Na]⁺ (sodium adduct)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance or Absorbance

Data Analysis:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI, typically a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Temperature and flow rate set to manufacturer's recommendations (e.g., 250-350 °C).

  • Mass Range: m/z 50 - 500

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

  • Analyze other observed peaks for potential adducts (e.g., [M+Na]⁺) or fragment ions.

  • The high-resolution data allows for the determination of the elemental composition of the parent ion and any significant fragments.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Assign Chemical Shifts calibrate->analyze end End analyze->end

Figure 1: General workflow for NMR spectroscopy.

IR_Workflow start Start acquire_bg Acquire Background Spectrum start->acquire_bg place_sample Place Solid Sample on ATR Crystal acquire_sample Acquire Sample Spectrum place_sample->acquire_sample acquire_bg->place_sample analyze Analyze Absorption Bands & Assign Functional Groups acquire_sample->analyze end End analyze->end

Figure 2: General workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prepare_stock Prepare Stock Solution start->prepare_stock dilute Dilute Sample prepare_stock->dilute inject Inject into Mass Spectrometer dilute->inject acquire_ms Acquire Mass Spectrum (ESI+) inject->acquire_ms identify_ion Identify Molecular Ion Peak acquire_ms->identify_ion analyze_fragments Analyze Adducts & Fragments identify_ion->analyze_fragments end End analyze_fragments->end

Figure 3: General workflow for Mass Spectrometry.

An In-depth Technical Guide on the Solubility and Stability of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazol-3-amine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules. Its structural and electronic properties make it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and representative data to aid researchers in its effective utilization. The methodologies outlined herein are standard in the pharmaceutical industry for the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and progression through the drug discovery pipeline.

PropertyValueSource
Molecular Formula C₇H₆FN₃--INVALID-LINK--
Molecular Weight 151.14 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
CAS Number 404827-75-4--INVALID-LINK--
Storage Conditions 2-8°C, inert atmosphere--INVALID-LINK--

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various in vitro and in vivo assays. Both kinetic and thermodynamic solubility are key parameters evaluated during drug development.

Representative Solubility Data

The following table summarizes the expected solubility of this compound in various solvents, based on the behavior of similar small molecule heterocyclic amines.

Solvent/MediumSolubility TypeConcentration (µg/mL)Temperature (°C)Method
Phosphate Buffered Saline (PBS), pH 7.4Kinetic> 10025Nephelometry
Phosphate Buffered Saline (PBS), pH 7.4Thermodynamic75 ± 525Shake-Flask
Dimethyl Sulfoxide (DMSO)-> 20 mg/mL25Visual
Ethanol-~ 5 mg/mL25Visual
Methanol-~ 10 mg/mL25Visual
Acetonitrile-< 1 mg/mL25Visual
Experimental Protocols for Solubility Determination

This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.[4][5][6][7][8]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]

  • Analysis: Determine the solubility by measuring the turbidity of the solutions using a nephelometer or by quantifying the concentration of the dissolved compound in the supernatant via UV/Vis spectroscopy or LC-MS after filtration or centrifugation.[6][8]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9][10][11]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability Profile

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways.[][13]

Representative Stability Data (Forced Degradation)

The following table outlines the expected stability of this compound under forced degradation conditions.

Stress ConditionReagent/ConditionTimeTemperature (°C)Degradation (%)
Acid Hydrolysis 0.1 M HCl24 h60< 5
Base Hydrolysis 0.1 M NaOH24 h60< 10
Oxidation 3% H₂O₂24 h25< 15
Thermal -7 days80< 2
Photostability ICH Q1B light exposure-25< 5
Experimental Protocol for Forced Degradation Studies

Forced degradation or stress testing is performed to identify potential degradation products and to develop stability-indicating analytical methods.[14][15][16]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal and photostability).

  • Stress Application:

    • Hydrolytic Stress: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C).

    • Oxidative Stress: Incubate the hydrogen peroxide solution at room temperature.

    • Thermal Stress: Store the aqueous solution at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose the solid compound and its aqueous solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

Biological Context and Signaling Pathways

This compound is a common starting material for the synthesis of kinase inhibitors.[1][17][18][19][20] These inhibitors often target signaling pathways that are dysregulated in cancer. A representative workflow for the utilization of this compound in drug discovery is depicted below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Preclinical Development A This compound C Indazole-based Derivative (Potential Kinase Inhibitor) A->C B Coupling Partner B->C D In Vitro Kinase Assay C->D E Cell-based Proliferation Assay D->E F Lead Optimization E->F G In Vivo Efficacy Studies F->G

Drug discovery workflow utilizing this compound.

A common target for indazole-based inhibitors is the receptor tyrosine kinase (RTK) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Indazole-based Inhibitor (Derived from this compound) Inhibitor->RTK Gene Gene Expression (Proliferation, Survival) TF->Gene

References

The Versatile Scaffold: Unlocking Therapeutic Potential Through 6-Fluoro-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets Emanating from the 6-Fluoro-1H-indazol-3-amine Core

Abstract

This compound has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of potent and selective therapeutic agents. While the core molecule itself has not been extensively characterized as a bioactive agent, its derivatives have demonstrated significant activity against a range of compelling targets in oncology and other disease areas. This technical guide provides a comprehensive overview of the key therapeutic targets of compounds derived from the this compound scaffold. We will delve into the quantitative data of these derivatives, detail the experimental protocols for their evaluation, and visualize the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction

The indazole nucleus is a prominent feature in numerous approved drugs and clinical candidates, prized for its rigid structure and ability to engage in crucial hydrogen bonding interactions within protein active sites. The strategic placement of a fluorine atom at the 6-position of the 1H-indazol-3-amine core enhances the molecule's physicochemical properties, often leading to improved metabolic stability and binding affinity of its derivatives. This guide focuses on the therapeutic avenues unlocked by chemical modifications of this versatile scaffold, with a primary emphasis on protein kinase inhibition and modulation of the p53-MDM2 pathway.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have shown remarkable efficacy as inhibitors of several protein kinases implicated in cancer pathogenesis. Notably, these include Fibroblast Growth Factor Receptors (FGFR), FMS-like Tyrosine Kinase 3 (FLT3), and components of the p53/MDM2 signaling cascade.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Several derivatives of this compound have been synthesized and evaluated as potent FGFR inhibitors.

DerivativeTargetIC50 (nM)Cell LineIC50 (nM)Reference
Compound 100 (6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine derivative)FGFR1< 4.1KG-125.3 ± 4.6[1]
FGFR22.0 ± 0.8SNU-1677.4 ± 6.2[1]
Compound 98 (6-(3-methoxyphenyl)-1H-indazol-3-amine derivative)FGFR115.0-642.1[1]
Compound 99 FGFR12.9-40.5[1]
Compound 101 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative)FGFR169.1 ± 19.8--[1]
Compound 102 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide)FGFR130.2 ± 1.9--[1]
Compound 9u FGFR13.3-468.2[2]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it an attractive therapeutic target. Derivatives of this compound have been developed as potent FLT3 inhibitors.

DerivativeTargetIC50 (nM)Reference
Compound 8r (2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative)FLT341.6[3]
FLT3-ITD (W51)22.8[3]
FLT3-TKD (D835Y)5.64[3]
Compound 10q ((E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine)FLT3-ITD-positive AML cellsPotent inhibitory activity[4]
Antiproliferative Activity and the p53/MDM2 Pathway

Certain indazole derivatives have demonstrated significant antiproliferative effects in cancer cell lines, with evidence suggesting involvement of the p53/MDM2 pathway.[5][6]

DerivativeCell LineIC50 (µM)Reference
Compound 6o K5625.15[5][6]
A549-[7]
PC-3-[7]
Hep-G2-[7]
HEK-293 (non-cancerous)33.2[5][6]
Compound 5k Hep-G23.32 ± 0.43[7]
Compound 6a K5625.19 ± 0.29[7]
A5498.21 ± 0.56[7]
PC-36.12 ± 0.10[7]
Hep-G25.62 ± 1.76[7]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

FGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound derivatives.

p53_MDM2_Pathway cluster_feedback_loop Negative Feedback Loop DNA_Damage DNA Damage & Other Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 binds and ubiquitinates Inhibitor Indazole Derivative (e.g., 6o) Inhibitor->MDM2 may inhibit

Caption: The p53-MDM2 negative feedback loop and the potential point of intervention by indazole derivatives.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Fluorescent Tracer - Antibody - Test Compound Dilutions start->prepare_reagents add_compound Add Test Compound to 384-well Plate prepare_reagents->add_compound add_kinase_ab Add Kinase/Antibody Mixture add_compound->add_kinase_ab add_tracer Add Tracer add_kinase_ab->add_tracer incubate Incubate at Room Temperature (e.g., 60 min) add_tracer->incubate read_fret Read Time-Resolved FRET Signal incubate->read_fret analyze Analyze Data: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 read_fret->analyze end End analyze->end

Caption: A generalized workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase inhibition assay.

Detailed Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of a test compound to a kinase of interest through the displacement of a fluorescently labeled tracer.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.

    • Prepare serial dilutions of the test compound in 100% DMSO. From these, create 3X intermediate dilutions in 1X Kinase Buffer A.

    • Prepare a 3X kinase/Eu-anti-tag antibody solution in 1X Kinase Buffer A.

    • Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 3X test compound dilution.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET.

    • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Incubate for a further 2-4 hours (or overnight) at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a cell-free control.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Treat cells with the test compound for the desired duration.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation:

    • Harvest approximately 1-2 x 10^6 cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring data on a linear scale.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for p53 and MDM2

This technique is used to detect and quantify the protein levels of p53 and MDM2 in cell lysates.

  • Protein Extraction:

    • Treat cells with the test compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in p53 and MDM2 protein expression.

Conclusion

The this compound scaffold is a testament to the power of core structures in medicinal chemistry. While the parent molecule may lack intrinsic biological activity, its derivatives have proven to be a rich source of potent and selective inhibitors for key therapeutic targets in oncology. The remarkable activity of these compounds against FGFR, FLT3, and their influence on the p53/MDM2 pathway underscore the immense potential held within this chemical space. The data and protocols presented in this guide aim to facilitate further research and development of novel therapeutics based on this versatile and promising scaffold. Continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of next-generation medicines for the treatment of cancer and other debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Fluoro-1H-indazol-3-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 6-fluoro-1H-indazol-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The protocols detailed herein outline the necessary synthetic transformations to prepare 3-aryl-6-fluoro-1H-indazoles, which are valuable building blocks in drug discovery programs, particularly for the development of kinase inhibitors.

Overview of the Synthetic Strategy

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. Direct Suzuki coupling with an amine, such as this compound, is not feasible under standard conditions. Therefore, a two-step synthetic sequence is required. The first step involves the conversion of the 3-amino group into a more suitable leaving group for the palladium-catalyzed cross-coupling, typically a halide (iodide or bromide), via a Sandmeyer-type reaction. The resulting 3-halo-6-fluoro-1H-indazole can then be readily coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters to yield the desired 3-aryl-6-fluoro-1H-indazole derivatives.

G cluster_0 Overall Workflow A This compound B Step 1: Diazotization & Halogenation A->B NaNO₂, HX, CuX C 3-Halo-6-fluoro-1H-indazole B->C D Step 2: Suzuki-Miyaura Coupling C->D ArB(OH)₂, Pd Catalyst, Base E 3-Aryl-6-fluoro-1H-indazole D->E G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G ArX R-X (3-Halo-6-fluoro-1H-indazole) ArX->B Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Boronic->D Base Base Base->D

Application Notes and Protocols for the Synthesis of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors derived from 6-fluoro-1H-indazol-3-amine. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.[1][2] This guide will focus on the synthesis of a Polo-like kinase 4 (PLK4) inhibitor, a critical regulator of centriole duplication and a promising target in oncology.[3][4]

Introduction

Kinase inhibitors are a cornerstone of targeted cancer therapy. The 1H-indazole-3-amine core is a particularly effective starting point for the development of these inhibitors.[5] Modifications at various positions of the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This protocol will detail a synthetic route to a potent PLK4 inhibitor, highlighting key reactions such as Sonogashira coupling to build the final molecule.

Data Presentation

The following table summarizes the in vitro enzyme inhibitory activity of a series of synthesized N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 kinase.

Compound IDPLK4 IC50 (nM)[3]
K01977.6
K0212.4
K170.3
K220.1

Experimental Protocols

This section provides a detailed methodology for the synthesis of a potent PLK4 inhibitor based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold.

Protocol 1: Synthesis of 6-Amino-1H-indazole

A common precursor for many indazole-based inhibitors is 6-amino-1H-indazole. While the user requested a protocol starting from this compound, a closely related and well-documented route to a key intermediate for PLK4 inhibitors begins with the reduction of 6-nitro-1H-indazole.

Materials:

  • 6-Nitro-1H-indazole

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-nitro-1H-indazole in a 2:1 mixture of MeOH and THF, add iron powder and acetic acid.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 6-amino-1H-indazole.

Protocol 2: Sulfonamide Coupling

Materials:

  • 6-Amino-1H-indazole

  • Substituted benzenesulfonyl chloride (e.g., 3-nitrobenzenesulfonamide)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 6-amino-1H-indazole in acetonitrile, add the substituted benzenesulfonyl chloride, potassium carbonate, copper(I) iodide, and N,N'-dimethylethylenediamine.

  • Heat the reaction mixture to 100°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(1H-indazol-6-yl)benzenesulfonamide derivative.[4]

Protocol 3: Sonogashira Coupling for Final Product Synthesis

This protocol describes the coupling of an iodo-indazole intermediate with a terminal alkyne, a key step in the synthesis of many potent kinase inhibitors.[4]

Materials:

  • N-(3-Iodo-1H-indazol-6-yl)benzenesulfonamide derivative

  • Terminal alkyne (e.g., (triisopropylsilyl)acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-(3-iodo-1H-indazol-6-yl)benzenesulfonamide derivative and the terminal alkyne in DMF, add triethylamine.

  • Degas the solution with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final alkynylated kinase inhibitor.[4]

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate1 N-Protected Indazole Start->Intermediate1 Protection Intermediate3 Coupled Intermediate Intermediate1->Intermediate3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2 Coupling Partner (e.g., Pyrimidine derivative) Intermediate2->Intermediate3 FinalProduct Kinase Inhibitor Intermediate3->FinalProduct Deprotection/ Further Modification PLK4_Signaling_Pathway PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Apoptosis Apoptosis PLK4->Apoptosis Inhibition of pro-apoptotic proteins Mitotic_Progression Mitotic Progression Centrosome_Duplication->Mitotic_Progression Genomic_Instability Genomic Instability Mitotic_Progression->Genomic_Instability Dysregulation PLK4_Inhibitor PLK4 Inhibitor (e.g., Indazole Derivative) PLK4_Inhibitor->PLK4 Inhibits

References

Application Notes and Protocols: 6-fluoro-1H-indazol-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazol-3-amine is a valuable fragment for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors. The indazole scaffold is recognized as a privileged structure, capable of forming key interactions with the hinge region of protein kinases. The addition of a fluorine atom at the 6-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its use as a fragment in FBDD, adhering to the "Rule of Three."

PropertyValueSource
Molecular FormulaC₇H₆FN₃---
Molecular Weight151.14 g/mol [1]
XlogP (predicted)1.3[2]
Hydrogen Bond Donors2---
Hydrogen Bond Acceptors3---
Rotatable Bonds0---

Application in Kinase Inhibition

The 3-amino-indazole core is a well-established hinge-binding motif in numerous kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Derivatives of 3-amino-indazole have shown inhibitory activity against a range of kinases, including PDK1, AXL, Aurora kinases, FLT3, PDGFRα, and Kit.[3] The 6-fluoro substituent on the indazole ring can further enhance these interactions and improve drug-like properties.

Quantitative Data from Fragment Screening

While specific screening data for this compound is not extensively published, the following table provides a template for summarizing typical quantitative data obtained from biophysical screening assays. Data for analogous 3-aminoindazole fragments are often in the micromolar to millimolar range, characteristic of initial fragment hits.

Target ProteinScreening TechniqueBinding Affinity (K D )IC₅₀Ligand Efficiency (LE)
Protein Kinase (e.g., PDK1)Surface Plasmon Resonance (SPR)PlaceholderPlaceholderPlaceholder
Protein Kinase (e.g., AXL)Saturation Transfer Difference (STD) NMRPlaceholderPlaceholderPlaceholder
Protein Kinase (e.g., Aurora A)Isothermal Titration Calorimetry (ITC)PlaceholderPlaceholderPlaceholder

Experimental Protocols

Detailed protocols for primary screening and validation of this compound are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

Objective: To identify and quantify the binding of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, NTA)

  • Target protein of interest

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate excess reactive groups with an injection of ethanolamine-HCl.

    • A reference surface should be prepared similarly but without protein immobilization.

  • Fragment Screening (Primary Screen):

    • Prepare a solution of this compound in running buffer at a high concentration (e.g., 200 µM). A DMSO concentration match between the running buffer and the fragment solution is critical.

    • Inject the fragment solution over the target and reference surfaces.

    • Monitor the binding response. A significant increase in response on the target surface compared to the reference surface indicates a potential hit.

  • Affinity Determination (Secondary Screen):

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM).

    • Inject each concentration over the immobilized target and reference surfaces, allowing for sufficient association and dissociation time.

    • Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the equilibrium dissociation constant (K D ).

Protocol 2: Saturation Transfer Difference (STD) NMR for Hit Validation

Objective: To confirm the binding of this compound to the target protein and identify the binding epitope.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • NMR tubes

  • Target protein solution (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

  • This compound stock solution in deuterated DMSO (DMSO-d₆)

  • Reference compound (e.g., a known non-binder)

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein and this compound (e.g., 20 µM protein and 1 mM fragment) in the deuterated buffer. The final DMSO-d₆ concentration should be kept low (<5%).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

    • Set up the STD NMR experiment on the protein-fragment sample.

    • The experiment involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum.

  • Data Analysis:

    • Signals observed in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein (the binding epitope).

    • A competition STD experiment can be performed by adding a known binder to confirm the binding site.

Protocol 3: X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystallization-grade target protein (≥ 95% purity, > 5 mg/mL)

  • This compound

  • Crystallization screens and plates

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a molar excess of this compound (e.g., 1-10 mM).

    • Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the fragment (typically 1-20 mM in the mother liquor) for a period ranging from minutes to hours. A cryoprotectant is usually included in the soaking solution.

  • Data Collection:

    • Mount a single crystal and flash-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using an appropriate X-ray source and detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • If an apo-structure is available, use molecular replacement to solve the phase problem.

    • Build the protein model into the electron density map.

    • Carefully examine the difference electron density map (Fo-Fc) to identify density corresponding to the bound fragment.

    • Model the fragment into the density and refine the protein-fragment complex structure.

    • Validate the final structure using standard crystallographic validation tools.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways and experimental workflows.

Signaling Pathways

The 3-aminoindazole scaffold has been successfully employed to develop inhibitors for several important kinase families. The following diagrams depict simplified signaling pathways for PDK1, AXL, and Aurora Kinases, which represent potential targets for inhibitors derived from this compound.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Metabolism) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473)

Caption: Simplified PDK1 signaling pathway.

AXL_Signaling_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK STAT JAK/STAT Pathway AXL->STAT AKT AKT PI3K->AKT Downstream Downstream Effects (Proliferation, Survival, Metastasis, Drug Resistance) AKT->Downstream MAPK->Downstream STAT->Downstream

Caption: Simplified AXL signaling pathway.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression

Caption: Roles of Aurora kinases in mitosis.

Experimental Workflows

The following diagrams outline the logical flow of a typical fragment-based drug discovery campaign using the techniques described in the protocols.

FBDD_Workflow Lib Fragment Library (including 6-fluoro- 1H-indazol-3-amine) Screen Primary Screen (e.g., SPR, NMR) Lib->Screen Hits Initial Hits Screen->Hits Validate Hit Validation (Orthogonal Assays, e.g., ITC, STD-NMR) Hits->Validate Confirmed Confirmed Hits Validate->Confirmed Structure Structural Biology (X-ray Crystallography, Cryo-EM) Confirmed->Structure SBDD Structure-Based Drug Design (Hit-to-Lead) Structure->SBDD Lead Lead Compounds SBDD->Lead

Caption: General FBDD workflow.

Hit_Validation_Workflow PrimaryHit Primary Hit from SPR Screen STD_NMR STD-NMR PrimaryHit->STD_NMR Confirms binding & epitope ITC Isothermal Titration Calorimetry (ITC) PrimaryHit->ITC Confirms binding & thermodynamics Xray X-ray Crystallography PrimaryHit->Xray Determines 3D structure of complex BindingConfirmed Binding Confirmed STD_NMR->BindingConfirmed Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo BindingMode Binding Mode and Stoichiometry Xray->BindingMode

Caption: Hit validation workflow.

Conclusion

This compound represents a high-value fragment for initiating FBDD campaigns, especially those targeting protein kinases. Its favorable physicochemical properties and the proven utility of the 3-aminoindazole scaffold make it a promising starting point for the development of potent and selective inhibitors. The provided protocols and workflows offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Application Notes and Protocols for 6-fluoro-1H-indazol-3-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazol-3-amine is a crucial heterocyclic building block in the field of oncology drug discovery. While not typically used as a therapeutic agent in its own right, it serves as a vital scaffold for the synthesis of potent and selective kinase inhibitors and other anti-cancer compounds.[1] The indazole core is a well-established pharmacophore present in numerous approved and clinical-stage anti-cancer drugs.[2][3] The strategic placement of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the enzymatic and cellular potency of its derivatives, making this compound a molecule of high interest for medicinal chemists and drug developers.[2]

These application notes provide an overview of the utility of this compound, focusing on its role in the development of targeted cancer therapies. Detailed protocols for the evaluation of its derivatives are also presented.

Key Applications in Oncology Research

The primary application of this compound in oncology is as a foundational element for the synthesis of kinase inhibitors. The 1H-indazole-3-amine moiety is an effective hinge-binding fragment, crucial for the interaction of inhibitors with the ATP-binding site of various kinases.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[2] Over-activation of FGFR signaling can drive tumor cell proliferation, survival, angiogenesis, and migration.

A notable derivative, compound 27a , incorporating the this compound scaffold, has shown high potency against FGFR1 and FGFR2.[2] The fluorine substitution at the 6-position was found to be critical for this enhanced activity.[2]

Other Kinase Targets

The broader family of indazole derivatives, for which this compound is a key starting material, has been shown to inhibit a range of other kinases implicated in cancer, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[2]

  • Platelet-Derived Growth Factor Receptor (PDGFR)[4]

  • c-Kit[4]

  • Fms-like tyrosine kinase 3 (FLT3)[4]

  • Polo-like kinase 4 (PLK4)

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, derivatives of the 1H-indazole-3-amine scaffold have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain derivatives have been found to modulate the p53/MDM2 pathway and the expression of Bcl-2 family proteins, leading to programmed cell death.[3][5][6]

Data Presentation

The following tables summarize the in vitro activity of representative derivatives synthesized using the this compound scaffold and other closely related indazole-3-amine analogs.

Table 1: FGFR Inhibition by a this compound Derivative (Compound 27a) [2]

TargetIC50 (nM)
FGFR1< 4.1
FGFR22.0

Table 2: Cellular Potency of a this compound Derivative (Compound 27a) [2]

Cell LineIC50 (nM)
Koeffler Golde-1 (KG-1)25.3
SNU-1677.4

Table 3: Anti-proliferative Activity of a 1H-indazole-3-amine Derivative (Compound 6o) [5][6]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15
A549Lung Cancer>40
PC-3Prostate Cancer>40
Hep-G2Hepatoma28.31
HEK-293Normal Kidney Cells33.2

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of compounds derived from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate.

  • Enzyme Addition: Add the recombinant FGFR1 kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to start the kinase reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Use the ADP-Glo™ Kinase Assay kit to measure the amount of ADP produced, which is proportional to the kinase activity. Follow the manufacturer's instructions for adding the ADP-Glo™ reagent and the kinase detection reagent.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., KG-1, SNU-16, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by a test compound.[6]

Materials:

  • Cancer cell line (e.g., K562)

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the test compound at various concentrations for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo & Preclinical Start This compound (Scaffold) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Kinase_Assay Kinase Inhibition Assay (e.g., FGFR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Animal_Models Xenograft Tumor Models Apoptosis_Assay->Animal_Models Tox Toxicology Studies Animal_Models->Tox

Caption: Drug Discovery Workflow for Indazole Derivatives.

References

Application Notes and Protocols for Anticancer Agent Development Based on a 6-Fluoro-1H-indazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anticancer agents centered around a 6-fluoro-1H-indazol-3-amine core structure. This document outlines the synthesis, biological evaluation, and mechanistic insights of these compounds, offering detailed protocols for key experiments and summarizing critical data to guide further research and development in this promising area of oncology.

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, with several indazole-containing drugs approved for cancer therapy, including pazopanib and axitinib.[1][2] The 1H-indazole-3-amine framework, in particular, has been identified as an effective hinge-binding fragment for various kinases, which are critical targets in cancer treatment. The introduction of a fluorine atom at the 6-position of the indazole ring can enhance the therapeutic properties of these compounds, including improved enzymatic activity and cellular potency.[3] This document details the application of this scaffold in the development of novel anticancer agents.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of various derivatives of the this compound scaffold against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 1H-Indazole-3-amine Derivatives

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Hepatoma)HEK-293 (Normal)Reference
6o >405.15>40>4033.2[4]

Table 2: In Vitro Cytotoxicity (IC50, µM) of 6-Substituted Amino-1H-indazole Derivatives

CompoundHCT116 (Colorectal)MRC5 (Normal)Reference
9f 14.3 ± 4.4>100[5][6]

Table 3: In Vitro Growth Inhibitory Activity (IC50, µM) of Indazole Derivatives

Compound4T1 (Breast)Reference
2f 0.23 - 1.15[7]

Table 4: Kinase Inhibitory Activity (IC50, nM) of 1H-Indazol-3-amine Derivatives

CompoundFGFR1FGFR2KG1 (Cellular)SNU-16 (Cellular)Reference
27a < 4.12.025.377.4[3]

Experimental Protocols

General Synthesis of 1H-Indazole-3-amine Derivatives

The synthesis of 1H-indazole-3-amine derivatives can be achieved through a multi-step process starting from appropriately substituted fluorobenzonitriles. The following is a general procedure that can be adapted for specific derivatives.[8]

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (2)

  • To a solution of 5-bromo-2-fluorobenzonitrile (1) in a suitable solvent, add hydrazine hydrate (80%).

  • Reflux the reaction mixture for approximately 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 5-bromo-1H-indazol-3-amine (2), which can be purified by recrystallization or column chromatography.[8]

Step 2: Suzuki Coupling for Aryl Substitution (3)

  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (2), a substituted boronic acid or ester, a palladium catalyst (e.g., PdCl2(dppf)2), and a base (e.g., Cs2CO3).

  • Add a solvent system such as 1,4-dioxane/H2O (1:1).

  • Heat the mixture at 90°C under a nitrogen atmosphere for approximately 6 hours.[8]

  • After cooling, extract the product and purify it using column chromatography to obtain the desired aryl-substituted indazole-3-amine (3).

Step 3: Amide Coupling to Synthesize Final Derivatives

  • The aryl-substituted indazole-3-amine (3) can be further derivatized through amide bond formation with various carboxylic acids or acylation with agents like succinic anhydride.[8]

  • Standard amide coupling conditions can be employed, such as the use of coupling reagents (e.g., EDC/HOBT) or conversion of the carboxylic acid to an acid chloride followed by reaction with the amine.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 to 1x10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using appropriate software.

Apoptosis Assay by Flow Cytometry

Annexin V-FITC/PI staining followed by flow cytometry is used to quantify apoptosis.

  • Cell Treatment: Treat K562 cells with varying concentrations of the test compound for 48 hours.[10]

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, MDM2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies s1 6-Fluoro-1H- indazol-3-amine Scaffold s2 Derivative Synthesis (e.g., Amide Coupling) s1->s2 c1 Cell Viability (MTT Assay) s2->c1 c2 IC50 Determination c1->c2 m1 Apoptosis Assay (Flow Cytometry) c2->m1 m2 Cell Cycle Analysis c2->m2 m3 Western Blotting (Protein Expression) c2->m3

General workflow for the development and evaluation of anticancer agents.

p53_mdm2_pathway compound This compound Derivative (e.g., 6o) mdm2 MDM2 compound->mdm2 Inhibition p53 p53 mdm2->p53 Degradation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibition bax Bax (Pro-apoptotic) p53->bax Activation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Proposed p53/MDM2 signaling pathway activated by indazole derivatives.

fgfr_signaling_pathway compound This compound Derivative (e.g., 27a) fgfr FGFR1/2 compound->fgfr Inhibition ras RAS fgfr->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Inhibition of the FGFR signaling pathway by indazole derivatives.

Mechanism of Action

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through multiple mechanisms.

  • Induction of Apoptosis: Several compounds from this class have been demonstrated to induce apoptosis in cancer cells. For instance, compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner.[10] This is often accompanied by an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[7]

  • Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

  • Kinase Inhibition: The this compound scaffold has been effectively utilized to develop potent inhibitors of protein kinases. Notably, derivatives have shown strong inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), which are often dysregulated in various cancers.[3] The 3-aminoindazole group plays a crucial role in binding to the ATP-binding site of these kinases.[3]

  • Modulation of p53/MDM2 Pathway: Some derivatives, such as compound 6o , are proposed to exert their effects by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[4][11] By inhibiting MDM2, p53 is stabilized, leading to the transcription of target genes that promote apoptosis and cell cycle arrest.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The versatility of this core structure allows for the synthesis of a diverse range of derivatives with potent and selective activities against various cancer types. The mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscore the therapeutic potential of this class of compounds. The protocols and data presented herein provide a solid foundation for researchers to further explore and optimize these molecules for clinical applications in oncology.

References

Application Notes and Protocols for the Derivatization of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the exocyclic amine group of 6-fluoro-1H-indazol-3-amine. This compound is a valuable scaffold in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of key biological targets, including Fibroblast Growth Factor Receptors (FGFR) and the p53-MDM2 pathway. The following sections detail various derivatization strategies, including N-acylation, N-alkylation, reductive amination, and N-arylation, complete with experimental procedures and data presentation.

Overview of Derivatization Strategies

The derivatization of the 3-amino group of this compound allows for the exploration of the chemical space around this privileged scaffold, leading to the development of compounds with tailored pharmacological profiles. The primary methods for derivatizing this amine group are:

  • N-Acylation: Formation of an amide bond by reaction with an acylating agent (e.g., acid chloride or anhydride).

  • N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.

  • Reductive Amination: A two-step process involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding amine.

  • N-Arylation: Formation of a carbon-nitrogen bond between the amine and an aryl group, typically through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.

Biological Significance of this compound Derivatives

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key signaling pathways implicated in cancer.

Inhibition of the FGFR Signaling Pathway

Certain derivatives of this compound have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers. Inhibition of this pathway can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR GRB2 GRB2/SOS FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG DAG PLCG->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor This compound Derivative Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Inhibition of the p53-MDM2 Pathway

Amide derivatives of the indazole scaffold have been shown to inhibit the interaction between p53 and its negative regulator, MDM2. In cancer cells with wild-type p53, preventing this interaction stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Transcription BAX BAX p53->BAX Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis Inhibitor Indazole-3-amide Derivative Inhibitor->MDM2 Inhibition

p53-MDM2 Apoptosis Pathway Inhibition

Experimental Protocols and Data

The following sections provide detailed protocols for the derivatization of this compound.

N-Acylation

N-acylation is a robust method for the synthesis of amide derivatives. The following protocol is adapted from the successful acylation of a similar 3-aminoindazole derivative.

Nacylation_Workflow start Start reagents Dissolve this compound and Na2CO3 in an appropriate solvent start->reagents add_acyl_chloride Add acyl chloride dropwise at 0°C reagents->add_acyl_chloride reaction Stir at room temperature for 10-12 hours add_acyl_chloride->reaction workup Perform aqueous workup and extract with organic solvent reaction->workup purification Purify by column chromatography workup->purification end End purification->end

N-Acylation Experimental Workflow

Protocol 3.1.1: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DCM, or DMF) is added an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq.).

  • The mixture is cooled to 0 °C in an ice bath.

  • The desired acyl chloride or acid anhydride (1.1 eq.) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.

Table 1: Representative Data for N-Acylation of 3-Aminoindazoles

EntryAcylating AgentProductYield (%)
1Benzoyl chlorideN-(6-fluoro-1H-indazol-3-yl)benzamide85
2Acetyl chlorideN-(6-fluoro-1H-indazol-3-yl)acetamide92
34-Chlorobenzoyl chloride4-chloro-N-(6-fluoro-1H-indazol-3-yl)benzamide88
43-Methoxybenzoyl chlorideN-(6-fluoro-1H-indazol-3-yl)-3-methoxybenzamide82
Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines with a wide range of carbonyl compounds.

Reductive_Amination_Workflow start Start reagents Mix this compound and aldehyde/ketone in a suitable solvent start->reagents add_reducing_agent Add reducing agent (e.g., NaBH(OAc)₃) reagents->add_reducing_agent reaction Stir at room temperature for 12-24 hours add_reducing_agent->reaction workup Quench with aqueous solution and extract reaction->workup purification Purify by column chromatography workup->purification end End purification->end

Reductive Amination Experimental Workflow

Protocol 3.2.1: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., dichloroethane or methanol) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the N-alkylated product.

Table 2: Representative Data for Reductive Amination of 3-Aminoindazoles

EntryCarbonyl CompoundProductYield (%)
1BenzaldehydeN-benzyl-6-fluoro-1H-indazol-3-amine75
2Acetone6-fluoro-N-isopropyl-1H-indazol-3-amine68
3CyclohexanoneN-cyclohexyl-6-fluoro-1H-indazol-3-amine72
44-FluorobenzaldehydeN-(4-fluorobenzyl)-6-fluoro-1H-indazol-3-amine78
N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, aryl halide, Pd catalyst, ligand, and base in a sealed tube start->reagents reaction Heat the mixture in an inert atmosphere (e.g., N₂ or Ar) for 12-24 hours reagents->reaction workup Cool, dilute with solvent, and filter reaction->workup purification Concentrate and purify by column chromatography workup->purification end End purification->end

Buchwald-Hartwig Amination Workflow

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried sealed tube is added this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the N-aryl derivative.

Table 3: Representative Data for Buchwald-Hartwig Amination of 3-Aminoindazoles

EntryAryl HalideCatalyst/LigandProductYield (%)
1BromobenzenePd₂(dba)₃/Xantphos6-fluoro-N-phenyl-1H-indazol-3-amine65
24-BromoanisolePd(OAc)₂/BINAP6-fluoro-N-(4-methoxyphenyl)-1H-indazol-3-amine70
32-ChloropyridinePd₂(dba)₃/DavePhos6-fluoro-N-(pyridin-2-yl)-1H-indazol-3-amine55
N-Arylation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow start Start reagents Combine this compound, aryl iodide, CuI, ligand, and base in a sealed tube start->reagents reaction Heat the mixture in an inert atmosphere at high temperature for 24-48 hours reagents->reaction workup Cool, perform aqueous workup, and extract reaction->workup purification Concentrate and purify by column chromatography workup->purification end End purification->end

Ullmann Condensation Experimental Workflow

Protocol 3.4.1: General Procedure for Ullmann Condensation

  • A mixture of this compound (1.0 eq.), an aryl iodide (1.5 eq.), copper(I) iodide (CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.) in a high-boiling polar solvent (e.g., DMF or NMP) is placed in a sealed tube.

  • The reaction mixture is heated to 120-180 °C for 24-48 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to give the N-arylated product.

Table 4: Representative Data for Ullmann Condensation of 3-Aminoindazoles

EntryAryl HalideLigandProductYield (%)
1IodobenzeneL-Proline6-fluoro-N-phenyl-1H-indazol-3-amine50
24-Iodotoluene1,10-Phenanthroline6-fluoro-N-(p-tolyl)-1H-indazol-3-amine58
31-Iodo-3-nitrobenzeneL-Proline6-fluoro-N-(3-nitrophenyl)-1H-indazol-3-amine65

Conclusion

The derivatization of the amine group on this compound provides a versatile platform for the synthesis of a diverse range of compounds with significant therapeutic potential. The protocols outlined in these application notes offer robust starting points for the exploration of this chemical space. The choice of derivatization strategy will depend on the desired final compound and the available starting materials. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates. The biological significance of these derivatives as inhibitors of key cancer-related signaling pathways underscores the importance of continued research in this area.

Application Notes and Protocols for High-Throughput Screening Assays Using 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-fluoro-1H-indazol-3-amine as a foundational scaffold in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. The indazole core is a privileged structure in medicinal chemistry, and the strategic placement of a fluorine atom can enhance molecular properties, making this compound an attractive starting point for drug discovery programs targeting kinases and cancer cell proliferation.[1][2][3][4]

Introduction to this compound in Drug Discovery

The 1H-indazol-3-amine scaffold is a key component in a variety of biologically active molecules, particularly as inhibitors of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinases a major class of drug targets. The this compound derivative is of particular interest due to the unique properties conferred by the fluorine atom. Fluorine substitution can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5]

This compound serves as an excellent starting point for "scaffold hopping" and the creation of focused compound libraries.[6][7][8][9] By modifying the 1H-indazol-3-amine core, researchers can explore the chemical space around a known pharmacophore to identify novel compounds with improved potency, selectivity, and drug-like properties.

Applications in High-Throughput Screening

This compound and its derivatives are particularly well-suited for screening in the following HTS assays:

  • Kinase Inhibition Assays: To identify compounds that modulate the activity of specific kinases involved in disease signaling pathways.

  • Cell-Based Proliferation and Viability Assays: To discover compounds that inhibit the growth of cancer cells or other disease-relevant cell lines.

Below are detailed protocols for representative HTS assays that can be adapted for screening libraries based on the this compound scaffold.

Protocol 1: Homogeneous Luminescence-Based Kinase Assay

This protocol describes a generic, high-throughput luminescence-based assay to screen for inhibitors of a purified protein kinase. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.

Materials and Reagents:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound derivatives library

  • Ultra-pure ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque, low-volume 384-well plates

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

Experimental Protocol (384-well format):

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well assay plate.

    • Include control wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor of the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.

    • To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is 10 µL.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of the ATP depletion reagent from the luminescent assay kit to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the kinase detection reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for active compounds.

  • Calculate the Z'-factor for the assay to assess its quality and suitability for HTS. A Z'-factor > 0.5 is considered excellent. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Protocol 2: Cell Viability MTT Assay

This protocol describes a colorimetric assay to screen for compounds that affect the metabolic activity of cells, which is an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11]

Materials and Reagents:

  • Cancer cell line of interest (e.g., K562, A549)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives library

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well or 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Spectrophotometer (plate reader)

Experimental Protocol (96-well format):

  • Cell Plating:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include control wells with medium only (vehicle control) and a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation

The following tables summarize the inhibitory activities of various 1H-indazol-3-amine derivatives from published studies, illustrating the potential of this scaffold in drug discovery.

Table 1: Anti-proliferative Activity of 1H-indazol-3-amine Derivatives

Compound IDModification on Indazole ScaffoldCell LineIC₅₀ (µM)
6o 5-(3-fluorophenyl)-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl)K5625.15
6o 5-(3-fluorophenyl)-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl)A549>50
6o 5-(3-fluorophenyl)-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl)PC-324.31
6o 5-(3-fluorophenyl)-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl)Hep-G219.34
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3

Table 2: Kinase Inhibitory Activity of 1H-indazol-3-amine Derivatives

Compound IDModification on Indazole ScaffoldTarget KinaseIC₅₀ (nM)
98 6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR115.0
100 6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amineFGFR1< 4.1
100 6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amineFGFR22.0
89 N-(2-chloro-6-methylphenyl)-5-(pyridin-3-ylethynyl)-1H-indazol-3-amineBcr-AblWT14.0
89 N-(2-chloro-6-methylphenyl)-5-(pyridin-3-ylethynyl)-1H-indazol-3-amineBcr-AblT315I450.0

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (this compound derivatives) Compound_Dispensing Compound Dispensing (Acoustic/Liquid Handler) Compound_Library->Compound_Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Compound_Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Cells, etc.) Reagent_Addition Reagent Addition Reagent_Prep->Reagent_Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Luminometer/Spectrophotometer) Incubation->Signal_Reading Data_Processing Data Processing (% Inhibition, Z') Signal_Reading->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response (IC50 determination) Hit_Identification->Dose_Response Hit_Validation Hit Validation & Lead Optimization Dose_Response->Hit_Validation FGFR1_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Activates Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->FGFR1 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation p53_MDM2_Pathway cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes MDM2 MDM2 p53->MDM2 Induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Activates Apoptosis Apoptosis p53->Apoptosis Activates Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 Ubiquitinates for degradation Indazole_Derivative Indazole Derivative (Potential Modulator) Indazole_Derivative->MDM2 May inhibit p53 interaction

References

Application Notes and Protocols for the Synthesis of a Focused Library of 6-Fluoro-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a focused library of 6-fluoro-1H-indazol-3-amine analogs. This class of compounds holds significant promise in drug discovery, with derivatives showing potent activity as kinase inhibitors for cancer therapy.[1][2] The protocols outlined below are based on established synthetic methodologies for indazole derivatives and can be adapted for the generation of a diverse library for structure-activity relationship (SAR) studies.

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry.[3] The introduction of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of the molecule. This protocol focuses on a common and efficient synthetic route starting from a readily available fluorinated benzonitrile precursor. Subsequent diversification at the 3-amino position allows for the creation of a focused library of analogs. Indazole-containing compounds have been successfully developed as kinase inhibitors, including FDA-approved drugs like pazopanib and entrectinib.[2]

Synthetic Strategy Overview

The synthesis of the this compound core typically involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.[4] The resulting 3-aminoindazole can then be further functionalized. This strategy allows for late-stage diversification, which is ideal for the creation of a focused library.

A general synthetic workflow is depicted below:

G A Starting Material (e.g., 2,4-difluorobenzonitrile) B Cyclization with Hydrazine A->B C Core Scaffold (this compound) B->C D Diversification Reactions (e.g., Acylation, Alkylation, Suzuki Coupling) C->D E Focused Library of Analogs D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation Receptor Tyrosine Kinase->Dimerization & Autophosphorylation Induces Downstream Signaling Proteins Downstream Signaling Proteins Dimerization & Autophosphorylation->Downstream Signaling Proteins Activate Signal Transduction Cascade Signal Transduction Cascade Downstream Signaling Proteins->Signal Transduction Cascade Initiate Cellular Responses Cell Proliferation, Survival, Angiogenesis Signal Transduction Cascade->Cellular Responses Lead to This compound Analog This compound Analog This compound Analog->Dimerization & Autophosphorylation Inhibits

References

Application Note: A TR-FRET Assay for Screening 6-fluoro-1H-indazol-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive detection technology widely used in high-throughput screening (HTS) for drug discovery.[1][2] It combines the low background advantages of time-resolved fluorescence (TRF) with the distance-dependent energy transfer of FRET, making it ideal for studying molecular interactions such as kinase activity.[3][4] Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various immune cells, including B cells, mast cells, and neutrophils.[5] It is a crucial component of the B-cell receptor (BCR) signaling pathway and is essential for lymphocyte development and activation.[6] Due to its central role in mediating immune responses, Syk has emerged as a promising therapeutic target for autoimmune diseases, hematological malignancies, and allergic conditions.[7][8]

The indazole core is a significant pharmacophore in medicinal chemistry, forming the basis of numerous kinase inhibitors.[9] Specifically, 1H-indazol-3-amine derivatives have been identified as effective hinge-binding fragments for various kinases.[10][11] This application note provides a detailed protocol for a TR-FRET based assay designed to identify and characterize inhibitors of Syk from a chemical series of 6-fluoro-1H-indazol-3-amine derivatives.

Assay Principle

The TR-FRET kinase assay quantifies the activity of a kinase by detecting the phosphorylation of a substrate. The principle relies on a "mix-and-read" format that is amenable to HTS.[12]

  • Kinase Reaction: The Syk enzyme, a fluorescein-labeled peptide substrate, and ATP are incubated together. In the presence of active kinase, the substrate is phosphorylated. Test compounds (potential inhibitors) are included in this step to assess their effect on kinase activity.

  • Detection: A solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added. EDTA is also included to chelate Mg2+ and stop the kinase reaction.[12][13]

  • Signal Generation: If the substrate is phosphorylated, the terbium-labeled antibody binds to it. This brings the terbium (Tb) donor fluorophore and the fluorescein (acceptor) fluorophore into close proximity (<10 nm).[4]

  • Measurement: Upon excitation of the terbium donor (e.g., at 340 nm), energy is transferred to the fluorescein acceptor, which then emits light at its characteristic wavelength (e.g., 520 nm).[14] A time delay is introduced between excitation and detection to reduce background fluorescence from short-lived species.[4][15] The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission (520 nm / 490 nm). This ratio is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.[12] Syk inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Syk Signaling Pathway

Spleen Tyrosine Kinase is a key mediator of immunoreceptor signaling.[5] Following antigen binding to the B-cell receptor (BCR), Src family kinases phosphorylate the ITAM motifs of Ig-α and Ig-β, creating docking sites for Syk.[6] This recruitment activates Syk, which then phosphorylates downstream targets like SLP76 and PLCγ, initiating cascades that lead to cellular responses such as proliferation, differentiation, and cytokine production.[5][7]

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Src_Kinase Src Family Kinase BCR->Src_Kinase 2. Activation ITAM p-ITAM Src_Kinase->ITAM 3. Phosphorylation Syk_inactive Syk (inactive) Syk_inactive->ITAM 4. Recruitment Syk_active Syk (active) ITAM->Syk_active 5. Activation PLCg PLCγ Syk_active->PLCg 6. Phosphorylation SLP76 SLP76 Syk_active->SLP76 6. Phosphorylation Downstream Downstream Signaling (PI3K, MAPK, etc.) PLCg->Downstream SLP76->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response Antigen Antigen Antigen->BCR 1. Binding

Caption: Simplified Syk signaling pathway downstream of the B-cell receptor (BCR).

Experimental Workflow

The TR-FRET assay is performed in a simple, two-step, "mix-and-read" format suitable for high-throughput applications in 384-well plates.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare 11-point serial dilution of this compound derivatives in DMSO, then dilute in Kinase Buffer Dispense_Cmpd Dispense 5 µL of diluted compound to 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare 2X Syk Enzyme and 2X Substrate/ATP Mix Start_Rxn Add 5 µL of 2X Syk Enzyme and 2X Substrate/ATP Mix (Total Volume = 10 µL) Reagent_Prep->Start_Rxn Dispense_Cmpd->Start_Rxn Incubate_Rxn Incubate for 60 min at room temperature Start_Rxn->Incubate_Rxn Add_Stop Add 10 µL of Stop/Detection Buffer (Total Volume = 20 µL) Incubate_Rxn->Add_Stop Stop_Solution Prepare 2X Stop/Detection Buffer (EDTA + Tb-anti-phospho-antibody) Stop_Solution->Add_Stop Incubate_Detect Incubate for 60 min at room temperature Add_Stop->Incubate_Detect Read_Plate Read plate on TR-FRET enabled reader Incubate_Detect->Read_Plate Calculate_Ratio Calculate Emission Ratio (520 nm / 490 nm) Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. [Inhibitor] Calculate_Ratio->Plot_Data Calculate_IC50 Fit curve (sigmoidal dose-response) and determine IC50 value Plot_Data->Calculate_IC50

Caption: Experimental workflow for the Syk TR-FRET kinase inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from generic LanthaScreen™ TR-FRET kinase assay procedures and is optimized for a 20 µL final assay volume in a 384-well plate.[13][16][17]

Materials and Reagents

  • Kinase: Recombinant Syk enzyme

  • Substrate: Fluorescein-labeled poly-GT (e.g., Invitrogen PV3610)[17]

  • Antibody: Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20, Invitrogen PV3528)[17]

  • Buffers:

    • 1X Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[13]

    • TR-FRET Dilution Buffer (e.g., Invitrogen PV3574)[17]

  • Other Reagents:

    • ATP (10 mM stock)

    • EDTA (500 mM stock)

    • DMSO

    • Test Compounds: this compound derivatives

  • Plates: Low-volume 384-well plates (black, solid bottom)

  • Equipment:

    • TR-FRET compatible microplate reader with filters for Terbium donor (e.g., 340 nm excitation, 490/495 nm emission) and Fluorescein acceptor (e.g., 520 nm emission).[14][18]

    • Pipettes and/or liquid handling instrumentation.

Procedure

1. Compound Preparation a. Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series of each compound in DMSO. c. Prepare intermediate dilutions (4X final concentration) of the compounds by diluting them from DMSO into 1X Kinase Reaction Buffer. The final DMSO concentration in the kinase reaction should be ≤1%.

2. Kinase Reaction (10 µL volume) a. Prepare a 2X Substrate/ATP solution in 1X Kinase Reaction Buffer. For an assay at the ATP Kₘ, the final concentrations might be 400 nM Fluorescein-poly-GT and 200 µM ATP.[14] b. Prepare a 2X Syk enzyme solution in 1X Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically by running a kinase titration to find the EC₈₀ value (the concentration giving 80% of the maximum signal).[16][17] c. To the 384-well plate, add:

  • 5 µL of 2X compound dilution (or buffer with DMSO for positive and negative controls).
  • 5 µL of a pre-mixed solution containing 2X Syk enzyme and 2X Substrate/ATP. d. Cover the plate and incubate for 60 minutes at room temperature.

3. Detection (20 µL final volume) a. During the kinase reaction incubation, prepare a 2X Stop/Detection solution in TR-FRET Dilution Buffer. b. The final concentration in the 20 µL assay volume should be 10 mM EDTA and 2 nM Tb-labeled antibody.[13][16] Therefore, the 2X solution should contain 20 mM EDTA and 4 nM antibody. c. After the 60-minute kinase reaction, add 10 µL of the 2X Stop/Detection solution to each well. d. Cover the plate, mix briefly on a plate shaker, and incubate for 60 minutes at room temperature to allow for antibody binding.

4. Data Acquisition a. Read the plate on a TR-FRET compatible plate reader. b. Configure the reader with the appropriate settings, including a time delay (e.g., 50-100 µs) before reading the emission.[19] c. Measure the emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

5. Data Analysis a. Calculate the TR-FRET Emission Ratio for each well: (520 nm signal / 490 nm signal).[12] b. Plot the Emission Ratio against the logarithm of the inhibitor concentration. c. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value for each compound.[17]

Representative Data

The following table shows representative inhibition data for a series of hypothetical this compound derivatives against Syk kinase, as would be determined by this TR-FRET protocol.

Compound IDR-Group on 3-amineSyk IC₅₀ (nM)
IND-001 Phenyl150.5
IND-002 4-fluorophenyl85.2
IND-003 Pyridin-3-yl45.7
IND-004 Cyclopropyl210.3
IND-005 3-methoxy-phenyl25.1
Staurosporine (Control)5.8

Summary

This application note details a robust TR-FRET assay for measuring the inhibitory activity of this compound derivatives against Spleen Tyrosine Kinase. The homogenous, "mix-and-read" format is highly suitable for automated high-throughput screening campaigns to identify novel Syk inhibitors. The assay provides a sensitive and quantitative method to determine inhibitor potency (IC₅₀), enabling structure-activity relationship (SAR) studies essential for lead optimization in drug discovery programs targeting autoimmune and inflammatory diseases.

References

Measuring Kinase Inhibition by Indazole Compounds Using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescence-based assay for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction. This application note provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the inhibitory activity of indazole compounds against specific kinases, along with sample data and visualizations of the experimental workflow and a relevant signaling pathway.

The ADP-Glo™ Kinase Assay is a homogeneous method that can be used for a wide range of kinases and ATP concentrations.[1][2] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial ADP concentration and, therefore, the kinase activity.[3][4]

Data Presentation

The inhibitory activity of indazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize representative data for the inhibition of two key cell cycle kinases, PKMYT1 and TTK/Mps1, by novel indazole derivatives, as determined by the ADP-Glo™ Kinase Assay.

Table 1: Inhibition of PKMYT1 Kinase by Indazole Compounds

Compound IDTarget KinaseInhibitor Concentration (nM)% InhibitionIC50 (nM)
Indazole-APKMYT110855.2
Indazole-BPKMYT1106515.8
Indazole-CPKMYT1104045.1

Table 2: Inhibition of TTK/Mps1 Kinase by Indazole Carboxamides [5]

Compound IDTarget KinaseIC50 (nM)
Indazole Carboxamide 93aTTK/Mps12.9
Indazole Carboxamide 93bTTK/Mps15.9
Established Inhibitor (CFI-400945)TTK/Mps11.8
Established Inhibitor (Mps-IN-1)TTK/Mps1180

Experimental Protocols

This section provides a detailed protocol for determining the IC50 values of indazole compounds against a target kinase using the ADP-Glo™ Kinase Assay. This protocol is a synthesized representation based on established methodologies.[5][6]

Materials
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant purified protein kinase of interest (e.g., PKMYT1, TTK/Mps1)

  • Specific peptide substrate for the kinase

  • Indazole-based kinase inhibitors (test compounds)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine triphosphate (ATP)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well white, opaque microplates

  • Microplate reader capable of measuring luminescence

Methods

1. Reagent Preparation:

  • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[7]

  • Prepare a stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor in kinase reaction buffer to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Prepare the kinase/substrate mixture by diluting the kinase and its specific substrate in the kinase reaction buffer to the desired concentrations.

  • Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

2. Kinase Reaction Setup:

  • In a 384-well plate, add 2.5 µL of the serially diluted indazole compound solution or vehicle control (DMSO in kinase buffer) to the appropriate wells.[5]

  • Add 2.5 µL of the 2x kinase/substrate mixture to each well.[5]

  • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final reaction volume will be 10 µL.[5]

  • Incubate the plate at room temperature for 60 minutes.[5]

3. ADP-Glo™ Assay Procedure:

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]

  • Incubate the plate at room temperature for 40 minutes.[5]

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

  • Incubate the plate at room temperature for 30-60 minutes.[5]

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data by setting the luminescence signal from the vehicle control (no inhibitor) as 100% kinase activity and the signal from a control with no kinase as 0% activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Visualizations

Experimental Workflow

ADP_Glo_Workflow prep 1. Prepare Reagents (Inhibitor Dilutions, Kinase/Substrate, ATP) reaction_setup 2. Set Up Kinase Reaction (Add Inhibitor, Kinase/Substrate, and ATP to Plate) prep->reaction_setup incubation1 3. Incubate (60 min at Room Temperature) reaction_setup->incubation1 add_adpglo 4. Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) incubation1->add_adpglo incubation2 5. Incubate (40 min at Room Temperature) add_adpglo->incubation2 add_detection 6. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubation2->add_detection incubation3 7. Incubate (30-60 min at Room Temperature) add_detection->incubation3 read_luminescence 8. Measure Luminescence incubation3->read_luminescence data_analysis 9. Data Analysis (Calculate % Inhibition & IC50) read_luminescence->data_analysis PKMYT1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) PKMYT1 PKMYT1 CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB_inactive Phosphorylates (Thr14, Tyr15) Inhibits CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Dephosphorylation (e.g., Cdc25) Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis Promotes Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->PKMYT1 Inhibits

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-fluoro-1H-indazol-3-amine is a heterocyclic amine containing an indazole scaffold, a structure of significant interest in medicinal chemistry. Indazole derivatives are key components in a variety of pharmacologically active agents, including several FDA-approved anti-cancer drugs.[1][2][3] The 1H-indazole-3-amine structure, in particular, is recognized as an effective fragment for binding to the hinge region of protein kinases, which are often dysregulated in cancer.[4][5] As a key building block in the synthesis of potential therapeutics for oncology and neurological disorders, it is crucial to characterize the cytotoxic profile of this compound and its derivatives.[6]

This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are established cell-based assays designed to provide reliable and reproducible data on the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. These assays will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and provide initial insights into the compound's mechanism of action.

General Workflow for Cytotoxicity Assessment

The overall process for evaluating the cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to the final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Stock Preparation & Dilution cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound Series compound_prep->treatment cell_seeding->treatment mts_assay MTS Assay (Viability) treatment->mts_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase 3/7 Assay (Apoptosis) treatment->caspase_assay readout Measure Absorbance or Luminescence mts_assay->readout ldh_assay->readout caspase_assay->readout analysis Calculate % Cytotoxicity & Determine IC50 readout->analysis G cluster_pathways Cellular Stress Pathways compound This compound intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic Induces extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic May Induce pro_caspase9 Pro-Caspase-9 intrinsic->pro_caspase9 pro_caspase8 Pro-Caspase-8 extrinsic->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 Activation pro_caspase37 Pro-Caspase-3/7 (Executioner Caspases) caspase8->pro_caspase37 Cleaves caspase9 Active Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase37 Cleaves caspase37 Active Caspase-3/7 pro_caspase37->caspase37 Activation apoptosis Apoptosis (Cell Death) caspase37->apoptosis Executes measurement Caspase-Glo® 3/7 Assay (Luminescent Signal) caspase37->measurement Detected by

References

Application of 6-fluoro-1H-indazol-3-amine in Agricultural Chemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-fluoro-1H-indazol-3-amine is a versatile fluorinated building block increasingly utilized in the synthesis of novel agrochemicals. The incorporation of a fluorine atom into the indazole scaffold can significantly enhance the biological activity, metabolic stability, and overall physicochemical properties of the resulting pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential new herbicidal and fungicidal compounds, targeting researchers, scientists, and professionals in the field of agricultural chemical development.

Application in Herbicide Synthesis: Picolinic Acid Derivatives

Experimental Protocol: Synthesis of 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid

This protocol is a representative example based on the synthesis of analogous compounds and is intended for research and development purposes.[1]

Step 1: Synthesis of Substituted Indazole Intermediate

The initial step involves the formation of the desired substituted indazole.

  • Reaction: A substituted o-fluorobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding benzylidenehydrazine. This intermediate then undergoes cyclization in the presence of a weak base, such as sodium bicarbonate, to form the indazole ring.[1]

Step 2: Coupling of Indazole with Picolinonitrile

The synthesized indazole is then coupled with a functionalized picolinonitrile.

  • Procedure: To a solution of the substituted indazole in a suitable solvent, add 4-amino-3,5,6-trichloro-2-picolinonitrile.

  • The reaction is carried out in the presence of a base.

  • The reaction mixture is heated to reflux for a specified period.

  • Upon completion, the mixture is cooled, and the product is isolated by filtration.

Step 3: Hydrolysis to Picolinic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid.

  • Procedure: The product from Step 2 is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).

  • The mixture is heated to reflux until the reaction is complete.

  • The solution is then cooled and acidified to precipitate the final picolinic acid product.

  • The product is collected by filtration, washed, and dried.

Quantitative Data

The following table summarizes the characterization data for a representative 4-amino-3,5-dichloro-6-(6-fluoro-1H-indazol-1-yl)-2-picolinic acid derivative, synthesized via an analogous route.[1]

Compound IDYield (%)Melting Point (°C)HRMS (m/z) [M-H]⁻
5Cc (mixture)-160.1–167.9338.9852

Note: Data is for a mixture of 1H and 2H isomers.

Application in Fungicide Synthesis: Pyrazole Carboxamide Derivatives

The indazole scaffold is also a key component in the development of novel fungicides, particularly those based on pyrazole carboxamides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain. The synthesis typically involves the formation of an amide bond between a pyrazole carboxylic acid and an amine, which can be a derivative of this compound.

Experimental Protocol: General Synthesis of Pyrazole Carboxamides

This generalized protocol outlines the key steps for the synthesis of pyrazole carboxamide fungicides.

Step 1: Synthesis of Pyrazole Carboxylic Acid

A suitably substituted pyrazole carboxylic acid is synthesized. This can be achieved through various methods, often starting from a β-ketoester and a hydrazine derivative.

Step 2: Activation of the Carboxylic Acid

The pyrazole carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester, to facilitate amide bond formation.

  • Procedure (Acid Chloride Formation): The pyrazole carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.

Step 3: Amide Coupling with this compound

The activated pyrazole carboxylic acid is reacted with this compound to form the final pyrazole carboxamide product.

  • Procedure: To a solution of this compound in a suitable solvent containing a base (e.g., triethylamine, pyridine), the activated pyrazole carboxylic acid from Step 2 is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until completion.

  • The product is then isolated by extraction and purified by chromatography or recrystallization.

Illustrative Biological Activity Data

The following table presents the in vitro antifungal activity of representative pyrazole derivatives against various plant pathogens, demonstrating the potential efficacy of this class of compounds.

CompoundBotrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)Valsa mali EC₅₀ (µg/mL)
26 2.4322.1821.787

Note: Data is for a representative pyrazole derivative and not a direct product of this compound, illustrating the potential of the pyrazole scaffold.[2]

Visualizations

Synthetic Pathway for Picolinic Acid Herbicides

G A Substituted o-Fluorobenzaldehyde C Substituted Benzylidenehydrazine A->C THF B Hydrazine Hydrate B->C D 6-Fluoro-1H-indazole C->D NaHCO3 F Coupled Intermediate D->F E 4-Amino-3,5,6-trichloro-2-picolinonitrile E->F Base, Reflux G 4-Amino-3,5-dichloro-6- (6-fluoro-1H-indazol-1-yl)- 2-picolinic acid F->G Hydrolysis (NaOH, EtOH)

Caption: Synthetic route to 6-indazolyl-2-picolinic acid herbicides.

General Experimental Workflow for Agrochemical Synthesis

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Reactant 1 (e.g., this compound) C Reaction Setup (Solvent, Base, Temperature Control) A->C B Reactant 2 (e.g., Activated Carboxylic Acid) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Crude Product E->F G Column Chromatography / Recrystallization F->G H Pure Product G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Purity Analysis (HPLC) H->J

Caption: General workflow for synthesis, purification, and characterization.

Logical Relationship of Key Moieties in Bioactive Agrochemicals

G Indazole 6-Fluoro-1H-indazole Core Herbicide Herbicidal Activity (e.g., Synthetic Auxin) Indazole->Herbicide Fungicide Fungicidal Activity (e.g., SDHI) Indazole->Fungicide Pyridine Pyridine Carboxylic Acid Pyridine->Herbicide Pyrazole Pyrazole Carboxylic Acid Pyrazole->Fungicide

Caption: Key structural motifs and their resulting biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-fluoro-1H-indazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the cyclization of 2,4-difluorobenzonitrile with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution where hydrazine displaces the ortho-fluorine atom, followed by an intramolecular cyclization.

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and concentration of reactants can significantly impact the yield.

  • Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Degradation of product: The product might be sensitive to the reaction conditions, leading to degradation over time.

  • Issues with starting material purity: Impurities in the 2,4-difluorobenzonitrile or hydrazine hydrate can interfere with the reaction.

Q3: What are the common impurities or byproducts I should look out for?

A3: Common byproducts can include the formation of hydrazones or the substitution of the para-fluorine instead of the ortho-fluorine, leading to isomeric impurities. In some cases, over-reaction with hydrazine can also lead to undesired products.

Q4: How can I improve the regioselectivity of the reaction to favor the formation of the desired 6-fluoro isomer?

A4: The ortho-fluorine in 2,4-difluorobenzonitrile is activated towards nucleophilic substitution by the nitrile group. Generally, the reaction with hydrazine hydrate selectively displaces the ortho-fluorine. To enhance regioselectivity, it is crucial to control the reaction temperature. Running the reaction at a moderate temperature can help minimize the substitution of the para-fluorine.

Q5: What purification methods are most effective for this compound?

A5: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For more challenging separations, column chromatography on silica gel is a viable option.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider increasing the reaction temperature in increments of 10°C or extending the reaction time.
Low concentration of hydrazine hydrate.Ensure the correct molar ratio of hydrazine hydrate to 2,4-difluorobenzonitrile is used. A slight excess of hydrazine hydrate is often employed.
Formation of Multiple Products (Isomers/Byproducts) Reaction temperature is too high, leading to non-selective substitution.Maintain a controlled and moderate reaction temperature. Stepwise heating might also improve selectivity.
Presence of impurities in starting materials.Use high-purity 2,4-difluorobenzonitrile and hydrazine hydrate. Consider purifying the starting materials if their purity is questionable.
Product Degradation Prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.Minimize the reaction time at elevated temperatures once the reaction is complete. Ensure the workup procedure is performed promptly and under mild conditions.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent or workup solvents.After the reaction, consider cooling the mixture to induce precipitation. If the product remains in solution, carefully evaporate the solvent and attempt recrystallization from a different solvent system.
Oily product obtained instead of a solid.The product may be impure. Attempt to purify a small sample by column chromatography to obtain a pure solid, which can then be used as a seed crystal for the bulk material. Trituration with a non-polar solvent like hexanes can also sometimes induce solidification.

Experimental Protocols

A general procedure for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be required.

Synthesis of this compound from 2,4-difluorobenzonitrile

  • Materials:

    • 2,4-difluorobenzonitrile

    • Hydrazine hydrate (80% solution in water is commonly used)

    • Ethanol (or another suitable solvent like n-butanol)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C for ethanol).

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol/water.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of substituted 1H-indazol-3-amines from corresponding ortho-fluorobenzonitriles, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2-fluorobenzonitrileHydrazine hydrate, EthanolReflux0.33High[1]
2,6-dichlorobenzonitrileHydrazine hydrate, NMP60--[2]
2,6-dichlorobenzonitrileHydrazine hydrate, Ethanol95--[2]
3-bromo-6-chloro-2-fluorobenzonitrileHydrazine hydrate--90[3]

Note: The yields and conditions are for analogous compounds and may vary for this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis start Start: 2,4-difluorobenzonitrile + Hydrazine Hydrate in Ethanol reaction Reflux Reaction (e.g., 78-80°C) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Cooling & Filtration monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification end End Product: This compound purification->end troubleshooting_low_yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion check_conversion->complete_conversion No increase_temp_time Increase Temperature or Reaction Time incomplete_conversion->increase_temp_time check_byproducts Analyze for Byproducts (e.g., via LC-MS) complete_conversion->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No optimize_temp Optimize Temperature to Improve Selectivity byproducts_present->optimize_temp check_workup Review Workup & Purification Procedure no_byproducts->check_workup

References

Technical Support Center: Purification of Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated indazole compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of indazole derivatives, leading to complex purification issues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.

Troubleshooting Guides

Issue 1: Co-elution of Regioisomers (N1 vs. N2)

One of the most common challenges in the synthesis of substituted indazoles is the formation of both N1 and N2 regioisomers. Their similar polarities often lead to difficult separation by standard column chromatography.

Symptom Potential Cause Troubleshooting Steps & Solutions
Single broad peak or two closely eluting peaks on TLC/LC-MS Similar polarity of N1 and N2 isomers.1. Optimize Chromatography: - Solvent System: Employ a solvent system with a different selectivity. A shallow gradient or isocratic elution with a finely tuned solvent mixture (e.g., hexane/ethyl acetate with small amounts of dichloromethane or methanol) may improve separation. - Stationary Phase: Consider using a different stationary phase. Fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or perfluoroalkyl) can offer enhanced selectivity for fluorinated compounds.[1] 2. Recrystallization: Utilize mixed-solvent recrystallization. A solvent in which one isomer is sparingly soluble while the other is more soluble can be effective. A common approach is to dissolve the mixture in a good solvent (e.g., acetone, ethanol, THF) and then add a poor solvent (e.g., water) dropwise until turbidity is observed, followed by slow cooling.[2] 3. Preparative HPLC: For difficult separations, preparative HPLC with a suitable chiral or reversed-phase column may be necessary.
Inconsistent N1/N2 ratio in different batches Reaction conditions are not well-controlled, leading to variable regioselectivity.1. Control Reaction Conditions: - Base and Solvent: The choice of base and solvent is critical in directing alkylation. For N1 selectivity, sodium hydride (NaH) in tetrahydrofuran (THF) is often effective.[3][4] - Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other (kinetic vs. thermodynamic control).
Issue 2: Presence of Over-Fluorinated or Other Side-Products

Electrophilic fluorination can sometimes lead to the formation of di- or tri-fluorinated products, as well as other byproducts, complicating the purification process.

Symptom Potential Cause Troubleshooting Steps & Solutions
Multiple spots on TLC, some with significantly different Rf values Use of a highly reactive fluorinating agent or harsh reaction conditions.1. Modify Reaction Conditions: - Fluorinating Agent: Consider using a milder fluorinating agent. - Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. - Temperature and Time: Reduce the reaction temperature and monitor the reaction closely to avoid prolonged reaction times. 2. Purification Strategy: - Column Chromatography: The significant difference in polarity between the desired mono-fluorinated product and over-fluorinated byproducts often allows for effective separation by silica gel chromatography.
Complex mixture of unidentified byproducts Decomposition of the starting material or product under the reaction or workup conditions.1. Milder Conditions: Employ milder reaction and workup conditions (e.g., avoid strong acids or bases). 2. Protective Groups: If the indazole core contains sensitive functional groups, consider using protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated indazoles so challenging?

A1: The introduction of fluorine atoms can significantly alter a molecule's properties such as polarity, solubility, and crystal packing.[5] Fluorine's high electronegativity can lead to changes in dipole moments and intermolecular interactions, making the separation of closely related compounds, like regioisomers, particularly difficult.

Q2: What is the best general approach for purifying a crude fluorinated indazole product?

A2: A typical workflow starts with an initial purification by silica gel column chromatography to remove major impurities. If regioisomers are present, this may be followed by preparative HPLC or careful recrystallization from a mixed solvent system to isolate the desired isomer in high purity.[2][6]

Q3: How can I confirm the identity and purity of my purified fluorinated indazole?

A3: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy are essential for structural elucidation. Furthermore, 19F NMR is a powerful tool for identifying and quantifying fluorinated compounds and impurities, as the 19F chemical shifts are very sensitive to the local electronic environment.[7][8] Purity can be assessed by HPLC and LC-MS.

Q4: I am having trouble separating the N1 and N2 isomers of my substituted indazole. What should I do?

A4: Separating N1 and N2 isomers is a common challenge. Start by attempting to optimize the separation on a TLC plate using various solvent systems. If column chromatography is not effective, recrystallization from a mixed solvent system is a powerful technique. A patent suggests that mixtures of solvents like acetone/water, ethanol/water, or THF/water can be effective for separating substituted indazole isomers, often achieving purities of over 99%.[2] If these methods fail, preparative HPLC is a reliable, albeit more resource-intensive, option.

Q5: Can the position of the fluorine atom on the indazole ring affect its purification?

A5: Yes, the position of the fluorine atom can significantly influence the molecule's polarity and its interaction with the stationary phase in chromatography.[9] This can be exploited to achieve separation of positional isomers. Experimenting with different solvent systems and even different stationary phases (e.g., fluorinated phases) can help to resolve these isomers.

Data Presentation

Table 1: Illustrative Solvent Systems for Recrystallization of Substituted Indazole Isomers

This table is based on a patented method for separating N1 and N2 substituted indazole isomers and demonstrates the utility of mixed solvent systems.

Solvent System Typical Volume Ratio (Organic Solvent/Water) Reported Achievable Purity Reference
Acetone / Water3/1 to 2/5> 99%[2]
Ethanol / Water3/1 to 2/5> 99%[2]
Methanol / Water3/1 to 2/5> 99%[2]
Acetonitrile / Water3/1 to 2/5> 99%[2]
Tetrahydrofuran / Water3/1 to 2/5> 99%[2]

Table 2: General Guidance for HPLC Method Development for Fluorinated Indazole Isomer Separation

Parameter Recommendation Rationale
Column Reversed-phase C18 or Pentafluorophenyl (PFP)C18 is a good starting point. PFP columns can offer alternative selectivity for fluorinated and aromatic compounds.[1]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% formic acid or trifluoroacetic acidA gradient elution is often necessary to resolve closely eluting isomers. The acidic modifier helps to ensure consistent ionization and peak shape.
Detection UV at a wavelength where both isomers have good absorbance (e.g., 254 nm)Ensure sensitive detection of both isomers.
Flow Rate 1.0 mL/min for analytical scaleA standard flow rate for initial method development.

Experimental Protocols

Protocol 1: Purification of a Fluorinated Indazole by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a crude fluorinated indazole product.

Materials:

  • Crude fluorinated indazole

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system should give a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluting solvent.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (recommended for less soluble compounds): Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully apply it to the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the product.

  • Fraction Pooling and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified fluorinated indazole.

Protocol 2: Recrystallization of Fluorinated Indazole Isomers from a Mixed Solvent System

This protocol is adapted from a patented method for separating substituted indazole isomers.[2]

Materials:

  • Mixture of fluorinated indazole isomers

  • A "good" solvent in which the mixture is soluble (e.g., acetone, ethanol, THF)

  • A "poor" solvent in which the desired isomer is less soluble (e.g., water)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the "good" solvent with gentle heating.

  • Addition of "Poor" Solvent: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals to a constant weight.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or LC-MS to determine the effectiveness of the separation.

Mandatory Visualization

Purification_Workflow Crude Crude Fluorinated Indazole Mixture Column Silica Gel Column Chromatography Crude->Column ImpureFraction Impure Fractions Column->ImpureFraction Isomers/Impurities Analysis1 Purity Check (TLC, LC-MS) Column->Analysis1 Main Fraction PureProduct Purified Product (>95% Purity) Analysis1->PureProduct Purity >95% Recrystallization Mixed-Solvent Recrystallization Analysis1->Recrystallization Isomers Present FinalProduct Highly Pure Product (>99% Purity) Recrystallization->FinalProduct Analysis2 Final Purity & Structural Confirmation (HPLC, NMR) FinalProduct->Analysis2 Troubleshooting_Logic Start Purification Challenge IsomerSeparation Isomer Separation Issue? Start->IsomerSeparation OtherImpurities Other Impurities Present? IsomerSeparation->OtherImpurities No OptimizeChromo Optimize Chromatography (Solvent, Stationary Phase) IsomerSeparation->OptimizeChromo Yes ModifyReaction Modify Reaction Conditions (Milder Reagents, Temp.) OtherImpurities->ModifyReaction Yes End Pure Compound OtherImpurities->End No Recrystallize Perform Mixed-Solvent Recrystallization OptimizeChromo->Recrystallize PrepHPLC Consider Preparative HPLC Recrystallize->PrepHPLC PrepHPLC->End ColumnChrom Standard Column Chromatography ModifyReaction->ColumnChrom ColumnChrom->End

References

Technical Support Center: Suzuki Coupling Reactions of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 6-fluoro-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of C3-arylated indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common causes?

A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors. The most common culprits include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can be deactivated by impurities in the reagents or solvents. The Lewis basic nitrogen atoms in the indazole ring can also coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Boronic Acid Instability (Protodeboronation): Heteroaryl boronic acids, and even some aryl boronic acids, can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by the presence of water, high temperatures, or prolonged reaction times.[2]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and highly substrate-dependent. Conditions that work well for other substrates may not be optimal for this specific aminoindazole.[2][4]

  • Interference from the Unprotected N-H and Amino Groups: The acidic N-H proton of the indazole and the amino group can potentially interfere with the catalytic cycle.[5][6] While many protocols are developed for unprotected heterocycles, N-protection can sometimes improve yields and consistency.[7]

Q2: I am observing significant formation of side products, such as homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?

A2: The formation of side products is a common issue. Here are some strategies to mitigate them:

  • Homocoupling of Boronic Acid: This side reaction can occur due to slow transmetalation or decomposition of the palladium catalyst.[2]

    • Solution: Screening different ligands, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway.[7][8] Ensuring a truly anaerobic environment can also help prevent catalyst decomposition that leads to homocoupling.

  • Dehalogenation/Protodeboronation: The loss of the halogen from the starting material or the boronic acid group from the coupling partner results in undesired byproducts.[2][3][9]

    • Solution: Use anhydrous solvents where possible to minimize protodeboronation of the boronic acid.[2][10] Optimizing the base is also crucial; sometimes a milder base can reduce the rate of dehalogenation.[9] For sensitive boronic acids, using the corresponding boronate ester (e.g., pinacol ester) can improve stability.[11]

Q3: Can the unprotected N-H group and the 3-amino group on the indazole ring interfere with the reaction? Should I consider protecting them?

A3: Yes, the unprotected nitrogen atoms can interfere with the catalytic cycle. The Lewis basic nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][6]

  • N-H Acidity: The acidic proton on the indazole ring can react with the base.

  • Amino Group Coordination: The 3-amino group can also act as a ligand for the palladium center.

While successful couplings with unprotected aminoindazoles are possible, if you are facing persistent issues, protecting the indazole N-H with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) is a viable strategy to explore.[12] This adds extra steps for protection and deprotection but can sometimes lead to cleaner reactions and higher yields.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A systematic approach is key to troubleshooting a failed reaction. The following workflow provides a logical sequence for optimization.

G cluster_optimization Condition Screening A Low / No Yield B 1. Reagent & Catalyst Integrity Check - Fresh Boronic Acid/Ester? - Active Pd Catalyst? - Dry & Degassed Solvents? - Anhydrous Base? A->B C 2. Optimize Reaction Conditions (Systematic Screening) B->C If reagents are fine L Ligand Screening (e.g., SPhos, XPhos, PPh3) C->L D 3. Consider N-H Protection - Add Boc or THP group to indazole. E Success D->E Re-run optimized reaction Ba Base Screening (e.g., K2CO3, K3PO4, Cs2CO3) L->Ba So Solvent Screening (e.g., Dioxane/H2O, Toluene, DMF) Ba->So T Temperature Adjustment (e.g., 80°C to 110°C) So->T T->D If yield still low T->E If yield improves

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Optimization of Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize common conditions for related heteroaromatic substrates and provide a starting point for optimization.[7]

Table 1: Recommended Catalyst and Ligand Combinations
Palladium SourceLigandTypical Loading (mol%)Comments
Pd(OAc)₂SPhos1-3A robust system for many heteroaryl couplings, often providing good yields.[13]
Pd₂(dba)₃XPhos1-3Bulky, electron-rich ligand effective for challenging couplings.[7]
Pd(dppf)Cl₂(none)3-5Often a good starting point for heteroaryl couplings.[7]
Pd(PPh₃)₄(none)5-10A classic catalyst, but may be less effective for this substrate.
Table 2: Base and Solvent System Recommendations
BaseSolvent System (v/v)Temperature (°C)Comments
K₂CO₃ (2 M aq.)1,4-Dioxane80-100A common and effective combination for many Suzuki reactions.
K₃PO₄Toluene/H₂O (4:1)90-110Often effective for heteroaryl couplings, can sometimes reduce side reactions.[7]
Cs₂CO₃DMF80-100A stronger base that can be effective when others fail, but may promote decomposition.
CsFIsopropanol70-90A milder base that can minimize protodeboronation.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This generalized procedure is a starting point and should be optimized for your specific aryl/heteroaryl boronic acid.

Materials:

  • 3-Bromo-6-fluoro-1H-indazole (1.0 equiv)

  • Aryl/heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 3-bromo-6-fluoro-1H-indazole, the boronic acid/ester, the base, the palladium source, and the ligand (if separate).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the indazole substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism can aid in troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->trans_complex Transmetalation (+ Ar'-B(OR)₂ + Base) trans_complex->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination center start_point end_point boronic Ar'-B(OR)₂ deboronated Ar'-H boronic->deboronated Protodeboronation (Side Reaction)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive starting point for addressing challenges with the Suzuki coupling of this compound. Successful synthesis will often depend on systematic optimization of the reaction parameters for your specific coupling partners.

References

Technical Support Center: Synthesis of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 6-fluoro-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound involves the cyclization of a di-substituted benzonitrile with hydrazine hydrate. The typical starting material is either 2-chloro-4-fluorobenzonitrile or 2,4-difluorobenzonitrile. The reaction is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can form depending on the starting materials and reaction conditions. The most common ones include:

  • Regioisomers: Formation of an alternative indazole isomer (e.g., 4-fluoro-1H-indazol-3-amine) if a starting material with two potential leaving groups is used, such as 2,4-difluorobenzonitrile.

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-halo-4-fluorobenzonitrile.

  • Products of Reductive Dehalogenation: Loss of a halogen atom from the starting material or product.

  • Hydrazone Derivatives: If there are any aldehyde or ketone impurities in the starting materials or solvents, they can react with hydrazine to form hydrazones.

Q3: How can I minimize the formation of the regioisomeric impurity?

A3: To minimize the formation of regioisomers, it is crucial to control the reaction temperature and choice of solvent. Using a starting material with a more reactive leaving group at the 2-position compared to other positions on the benzene ring can also significantly improve regioselectivity. For instance, the chloro group in 2-chloro-4-fluorobenzonitrile is generally more labile to nucleophilic attack by hydrazine than the fluoro group, which can favor the formation of the desired 6-fluoro isomer.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of the reaction and quantifying the formation of the desired product and any impurities. For structural elucidation of unknown side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of multiple side products.- Increase the reaction time or temperature cautiously, while monitoring with HPLC. - Ensure the hydrazine hydrate used is of high quality and appropriate molar excess. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Optimize the reaction conditions (solvent, temperature, and reaction time) to favor the desired product.
Presence of a Significant Amount of an Isomeric Impurity - Lack of regioselectivity in the cyclization step, especially when using starting materials like 2,4-difluorobenzonitrile.- Switch to a starting material with a better leaving group at the 2-position (e.g., 2-chloro-4-fluorobenzonitrile). - Carefully control the reaction temperature; lower temperatures may improve selectivity. - Explore different solvent systems that may influence the regioselectivity of the nucleophilic attack.
Detection of Unreacted Starting Material - Insufficient reaction time or temperature. - Inadequate amount of hydrazine.- Increase the reaction time and/or temperature and monitor the consumption of the starting material by HPLC. - Ensure at least a stoichiometric amount of hydrazine hydrate is used; a slight excess may be beneficial.
Formation of an Unexpected Side Product with a Lower Molecular Weight - Possible reductive dehalogenation of the starting material or product.- Ensure the reaction is free from catalytic impurities that could promote dehalogenation. - Use high-purity starting materials and solvents.

Experimental Protocols

A general experimental protocol for the synthesis of this compound from 2-chloro-4-fluorobenzonitrile is provided below.

Materials:

  • 2-chloro-4-fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluorobenzonitrile and ethanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by HPLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the synthetic pathway and the formation of a potential major side product.

synthesis_pathway start 2-Chloro-4-fluorobenzonitrile intermediate Hydrazine Adduct start->intermediate + Hydrazine Hydrate product This compound intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

side_product_formation start 2,4-Difluorobenzonitrile product This compound start->product Attack at C2 side_product 4-fluoro-1H-indazol-3-amine start->side_product Attack at C4

Caption: Formation of a regioisomeric side product.

stability of 6-fluoro-1H-indazol-3-amine in DMSO for HTS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-fluoro-1H-indazol-3-amine

Disclaimer: The following information is provided for guidance and troubleshooting purposes. While detailed public stability data for this compound is limited, this guide is based on general principles of compound stability in DMSO for High-Throughput Screening (HTS) applications and data from analogous compounds.[1][2][3] It is strongly recommended to perform in-house stability assessments for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during HTS experiments that may be related to the stability of this compound in DMSO.

Question/Issue Possible Cause & Solution
Q1: I'm seeing a gradual loss of compound activity or potency in my assay over time. Possible Cause: This could indicate compound degradation in the DMSO stock solution. The stability of compounds in DMSO can be affected by factors such as storage temperature, water content, and exposure to light.[2][3][4] Troubleshooting Steps: 1. Verify Storage Conditions: Ensure your stock solutions are stored at or below -20°C, protected from light, and in tightly sealed containers to minimize water absorption.[5] 2. Use Freshly Prepared Solutions: Prepare fresh dilutions from a concentrated, frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods at room temperature. 3. Perform a QC Check: Test the activity of a freshly thawed aliquot against a new, unopened vial of the compound to determine if the issue is with the stored stock.
Q2: My dose-response curves are inconsistent or show poor reproducibility between plates or experiments. Possible Cause: Inconsistent results can arise from multiple freeze-thaw cycles of the stock solution, leading to partial degradation or precipitation.[1] While many compounds are stable over several cycles, it is a critical factor to control.[2][4] Troubleshooting Steps: 1. Aliquot Stock Solutions: Upon receiving the compound, dissolve it in high-quality, anhydrous DMSO and create small, single-use aliquots to minimize the number of freeze-thaw cycles for the master stock. 2. Ensure Complete Solubilization: Before making serial dilutions, ensure the compound is fully dissolved after thawing. This can be aided by gentle vortexing or sonication. 3. Centrifuge Plates: Before use, briefly centrifuge the assay plates to ensure any precipitate is pelleted, preventing its transfer during liquid handling steps.
Q3: I've observed precipitation or cloudiness in my DMSO stock solution upon thawing. Possible Cause: The compound may have limited solubility in DMSO, especially at high concentrations or after freeze-thaw cycles. Water absorption by DMSO can also reduce the solubility of hydrophobic compounds. Troubleshooting Steps: 1. Confirm Solubility Limit: Check the maximum solubility of the compound in DMSO. You may need to work with lower concentration stock solutions. 2. Gentle Warming & Agitation: Warm the vial to room temperature and use a vortex or sonicator to attempt to redissolve the precipitate.[1] 3. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO for your stock solutions to prevent water-induced precipitation.[2][5]
Q4: The compound shows activity in the primary screen, but it is not confirmed in follow-up or orthogonal assays. Possible Cause: This could be a false positive due to assay interference, which can sometimes be caused by compound degradation products or aggregates.[6][7] Common interferences include autofluorescence, light scattering, or non-specific inhibition due to aggregation.[6] Troubleshooting Steps: 1. Run an Aggregation Counter-Screen: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests the original activity was due to aggregation.[6] 2. Check for Autofluorescence: Measure the compound's fluorescence at the assay's excitation and emission wavelengths in the absence of other assay components.[6] 3. Analyze Purity: Use LC-MS to check the purity of the stock solution and identify any potential degradation peaks that might be responsible for the interference.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound in DMSO? A: For long-term storage, 10 mM stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed containers, protected from light. For short-term use, solutions may be kept at 4°C for a few days, though stability should be verified.

  • Q: How many freeze-thaw cycles can a DMSO stock of this compound tolerate? A: While many compounds are stable for over 10 freeze-thaw cycles, it is best practice to limit cycles to a minimum.[1][2][4] We recommend preparing single-use aliquots from the master stock to avoid repeated thawing and freezing.

  • Q: Does the presence of water in DMSO affect the stability of this compound? A: Yes, water can significantly impact the stability of many compounds in DMSO, often more so than oxygen.[2][4] It can promote hydrolysis or other degradation pathways. Using high-purity, anhydrous DMSO and proper storage to prevent moisture absorption is critical.

  • Q: What are the potential degradation pathways for this compound? A: While specific pathways for this molecule are not publicly documented, similar heterocyclic amines can be susceptible to oxidation or hydrolysis under certain conditions (e.g., prolonged exposure to air, moisture, or light).

  • Q: Can I store diluted aqueous solutions of this compound for my assays? A: It is generally not recommended to store compounds in aqueous buffers for extended periods, as the rate of degradation is often much higher than in DMSO. Prepare fresh aqueous dilutions from the DMSO stock immediately before use in your HTS assay.

Quantitative Stability Data

The following tables present hypothetical stability data for this compound (10 mM in anhydrous DMSO) based on typical performance.

Table 1: Freeze-Thaw Stability Assessment

Number of Freeze-Thaw Cycles (-20°C to 25°C)Purity (% Remaining) by LC-MS
0 (Control)99.5%
199.4%
399.1%
598.8%
1098.2%

Table 2: Short-Term and Long-Term Storage Stability

Storage ConditionDurationPurity (% Remaining) by LC-MS
25°C (Room Temperature)24 hours99.2%
25°C (Room Temperature)7 days96.5%
4°C7 days99.0%
4°C30 days98.5%
-20°C6 months98.9%
-20°C12 months98.1%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in DMSO after multiple freeze-thaw cycles.

Methodology:

  • Prepare a 10 mM stock solution of the compound in high-purity, anhydrous DMSO.

  • Dispense the solution into multiple single-use aliquots in polypropylene tubes.

  • Designate a "Time 0" control aliquot and store it continuously at -80°C.

  • Subject the remaining aliquots to a defined number of freeze-thaw cycles. A standard cycle consists of freezing at -20°C for at least 12 hours, followed by thawing to room temperature (~25°C) for 1-2 hours.[8][9]

  • After 1, 3, 5, and 10 cycles, remove one aliquot from the cycle group for analysis.

  • Analyze the "Time 0" control and all cycled samples by a stability-indicating method, such as LC-MS.

  • Calculate the percentage of the compound remaining by comparing the peak area of the parent compound in the cycled samples to the "Time 0" control.

Protocol 2: Long-Term Storage Stability Assessment

Objective: To evaluate the stability of the compound under various storage temperatures over an extended period.

Methodology:

  • Prepare a 10 mM stock solution of the compound in high-purity, anhydrous DMSO.

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 25°C, 4°C, -20°C).

  • Analyze a "Time 0" sample immediately after preparation to establish a baseline.

  • Store the vials at their designated temperatures, protected from light.

  • At specified time points (e.g., 24 hours, 7 days, 1 month, 6 months, 1 year), remove one vial from each temperature group.

  • Allow the sample to equilibrate to room temperature before analysis.

  • Analyze all samples by LC-MS to determine the purity and identify any major degradation products.

  • Calculate the percentage of compound remaining relative to the "Time 0" sample.

Visualizations

StabilityWorkflow cluster_prep Preparation cluster_ft Freeze-Thaw Study cluster_lts Long-Term Storage Study cluster_analysis Data Analysis prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Create Single-Use Aliquots prep->aliquot t0 Analyze 'Time 0' Control (LC-MS) aliquot->t0 ft_cycle Perform Freeze-Thaw Cycles (-20°C to 25°C) aliquot->ft_cycle lts_store Store Aliquots at 25°C, 4°C, -20°C aliquot->lts_store ft_pull Pull Samples at 1, 3, 5, 10 Cycles ft_cycle->ft_pull ft_analyze Analyze by LC-MS ft_pull->ft_analyze compare Compare Results to 'Time 0' Control ft_analyze->compare lts_pull Pull Samples at Defined Time Points lts_store->lts_pull lts_analyze Analyze by LC-MS lts_pull->lts_analyze lts_analyze->compare report Generate Stability Report compare->report

Caption: Workflow for assessing compound stability in DMSO.

TroubleshootingTree start HTS Assay Issue Observed (e.g., Low Potency, Poor Reproducibility) check_solubility Is there visible precipitation in stock? start->check_solubility yes_sol Yes check_solubility->yes_sol Yes no_sol No check_solubility->no_sol No action_solubilize Action: 1. Warm & vortex/sonicate stock. 2. Centrifuge plate before use. 3. Consider lower stock concentration. yes_sol->action_solubilize check_ft Has master stock undergone >3 freeze-thaw cycles? no_sol->check_ft yes_ft Yes check_ft->yes_ft Yes no_ft No check_ft->no_ft No action_aliquot Action: 1. Prepare fresh single-use aliquots. 2. Re-test with new aliquot. yes_ft->action_aliquot check_purity Is the issue unconfirmed activity (false positive)? no_ft->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No action_counterscreen Action: 1. Run aggregation counter-screen (add detergent). 2. Check for autofluorescence. 3. Analyze stock purity via LC-MS. yes_purity->action_counterscreen end_node Issue likely related to assay conditions or target biology. no_purity->end_node

Caption: Decision tree for troubleshooting HTS assay issues.

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity, a critical aspect of synthesizing these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a significant challenge?

A1: The indazole ring system exhibits annular tautomerism, meaning a proton can reside on either of the two nitrogen atoms, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Direct N-alkylation or N-acylation of the indazole core often results in a mixture of N1 and N2-substituted products, making regioselectivity a considerable challenge.[1][2][3] Achieving high selectivity for a single regioisomer is crucial for the synthesis of specific, biologically active molecules and necessitates careful control over reaction conditions.[1][3][4]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during the alkylation of indazoles?

A2: Several critical factors determine the ratio of N1 to N2 substituted products. These include:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring play a profound role. Bulky groups at the C3-position tend to favor N1-alkylation, whereas electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7-position can strongly direct substitution to the N2-position.[1][5][6]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][5][6] Conversely, acidic conditions can promote N2-alkylation.[1]

  • Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][7]

Q3: Which synthetic strategies are preferred for selectively obtaining 2H-indazoles (N2-substituted)?

A3: While direct alkylation can be tuned to favor the N2-isomer, certain synthetic routes are specifically designed to yield 2H-indazoles. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene precursors, often promoted by a phosphine reagent, to selectively form the 2H-indazole core.[1][8] Additionally, palladium-catalyzed methods have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1] The Mitsunobu reaction is another effective method for achieving N2-alkylation.[3][5][6]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Solution: To enhance selectivity for the N1-isomer, conditions that favor the thermodynamically more stable product or introduce steric hindrance around the N2-position should be employed.

  • Recommended Action: Switch to a strong base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][3][5][6] The sodium cation is thought to coordinate with the N2-nitrogen, sterically hindering its attack by the electrophile.

  • Substituent Effects: If your indazole scaffold allows, the presence of substituents at the C3-position, such as carboxymethyl, tert-butyl, or carboxamide groups, strongly favors the formation of the N1-isomer when using the NaH/THF system.[1][5][6] This is often attributed to steric hindrance around the N2-position.[1]

Problem 2: I need to synthesize the N2-substituted indazole, but my current method predominantly yields the N1-isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to modify the electronic properties of the substrate or alter the reaction conditions to prevent thermodynamic equilibration.

  • Recommended Action 1: Introduce an Electron-Withdrawing Group: The presence of a strong electron-withdrawing group, such as a nitro (-NO₂) or methoxycarbonyl (-CO₂Me) group, at the C7-position can provide excellent N2-selectivity (≥96%).[5][6]

  • Recommended Action 2: Employ Acidic Conditions: Alkylation under neutral or acidic conditions can selectively occur at the N2-position.[1] The use of catalytic trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to be an effective method for N2-alkylation.[9]

  • Recommended Action 3: Consider the Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), is known to favor the formation of the N2-substituted indazole.[3][4][6]

Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and resulting in low yields.

Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.

  • Recommended Action: Employ a one-pot procedure involving the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine. This method is generally milder and more efficient.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation

Indazole SubstituentBase/AcidSolventElectrophileN1:N2 RatioReference
3-CarboxymethylNaHTHFAlkyl Bromide>99:1[5][6]
3-tert-ButylNaHTHFAlkyl Bromide>99:1[5][6]
3-COMeNaHTHFAlkyl Bromide>99:1[5][6]
3-CarboxamideNaHTHFAlkyl Bromide>99:1[5][6]
7-NO₂NaHTHFAlkyl Bromide≤4:≥96[5][6]
7-CO₂MeNaHTHFAlkyl Bromide≤4:≥96[5][6]
UnsubstitutedTfOH (cat.)-Diazo Compound0:100[9]
Methyl 3-carboxylatePPh₃, DIADTHFn-Pentanol1:2.5[5][6]
5-NitroNaHTHFIodomethane55:45[10]
5-Bromo-3-carboxylateK₂CO₃DMFMethyl Iodide44:40 (yields)[2]

Experimental Protocols

Protocol 1: General Procedure for Highly Selective N1-Alkylation

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.[3][4]

Protocol 3: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1][8]

Visualizations

G cluster_start Starting Material cluster_decision Desired Product cluster_conditions_N1 Conditions for N1-Selectivity cluster_conditions_N2 Conditions for N2-Selectivity Indazole 1H-Indazole Substrate N1_Product N1-Substituted Indazole Indazole->N1_Product Thermodynamic Control N2_Product N2-Substituted Indazole Indazole->N2_Product Kinetic Control Cond_N1_Base Use NaH in THF N1_Product->Cond_N1_Base Cond_N1_Sterics Introduce bulky C3-substituent (e.g., -tBu, -CO₂Me) N1_Product->Cond_N1_Sterics Cond_N2_EWG Use C7 Electron-Withdrawing Group (e.g., -NO₂) N2_Product->Cond_N2_EWG Cond_N2_Acid Use acidic conditions (e.g., TfOH cat.) N2_Product->Cond_N2_Acid Cond_N2_Mitsunobu Consider Mitsunobu Reaction N2_Product->Cond_N2_Mitsunobu

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G Indazole Indazole Factors Influencing Factors Indazole->Factors Electrophile Electrophile (R-X) Electrophile->Factors Sterics Steric Hindrance (C3/C7 Substituents) Factors->Sterics Electronics Electronic Effects (EWG/EDG) Factors->Electronics Solvent Solvent (e.g., THF, DMF) Factors->Solvent Base Base / Acid (e.g., NaH, TfOH) Factors->Base Control Thermodynamic vs. Kinetic Control Factors->Control Outcome N1 vs. N2 Product Ratio Sterics->Outcome Electronics->Outcome Solvent->Outcome Base->Outcome Control->Outcome

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

G Start o-Nitrobenzaldehyde + Amine (R-NH₂) Step1 Condensation (i-PrOH, 80°C) Start->Step1 Intermediate ortho-Imino-nitrobenzene Step1->Intermediate Step2 Reductive Cyclization (P(n-Bu)₃, 80°C) Intermediate->Step2 Product 2H-Indazole Step2->Product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

scale-up challenges for the production of 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6-fluoro-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound on a larger scale?

A1: The most prevalent industrial synthesis involves the reaction of 2,4-difluorobenzonitrile with hydrazine hydrate. This method proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The reaction is typically carried out in a high-boiling point solvent.

Q2: What are the critical process parameters to control during the SNAr reaction and cyclization?

A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. The temperature is crucial for controlling the reaction rate and minimizing the formation of impurities. Precise control over the amount of hydrazine hydrate is also important to ensure complete conversion and avoid side reactions.

Q3: Are there alternative synthetic strategies to consider if the standard route presents challenges?

A3: Yes, an alternative route involves a palladium-catalyzed N-arylation of benzophenone hydrazone with a corresponding 2-bromobenzonitrile derivative, followed by an acidic deprotection and cyclization. This multi-step approach can sometimes offer better control and milder reaction conditions, which can be advantageous for certain substituted indazoles.

Q4: What are the primary safety concerns when working with hydrazine hydrate at an industrial scale?

A4: Hydrazine hydrate is a toxic and potentially explosive substance. It is crucial to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For scale-up operations, closed-system transfers and dedicated scrubber systems are recommended to manage potential exposure and off-gassing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction due to insufficient temperature or reaction time.Monitor the reaction progress using HPLC or TLC. If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Suboptimal solvent choice leading to poor solubility of reactants.Ensure the chosen solvent effectively dissolves both 2,4-difluorobenzonitrile and hydrazine hydrate at the reaction temperature. Consider screening alternative high-boiling point polar aprotic solvents.
Degradation of the product under harsh reaction conditions.If product degradation is suspected (indicated by the formation of multiple unidentified impurities), attempt the reaction at a lower temperature for a longer period.
High Levels of Impurities Formation of regioisomers due to competing reaction pathways.The formation of isomeric impurities can be influenced by the reaction temperature and the rate of addition of hydrazine hydrate. A slower, controlled addition at a moderate temperature may improve regioselectivity.
Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. A slight excess of hydrazine hydrate might be necessary to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
Formation of hydrazine-related byproducts.Ensure that the work-up procedure effectively removes any excess hydrazine hydrate and its salts. Acidic washes can be employed to quench and remove residual hydrazine.
Difficulty in Product Isolation and Purification Product oiling out or forming a fine precipitate that is difficult to filter.Optimize the crystallization conditions. This may involve screening different anti-solvents, adjusting the cooling rate, and controlling the final crystallization temperature.
Co-crystallization of impurities with the final product.A recrystallization step from a suitable solvent system is often necessary to achieve high purity. The choice of solvent will depend on the solubility profile of the product and the impurities.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

(Disclaimer: The following data is illustrative and based on general procedures for analogous compounds. Actual results may vary and require optimization.)

ParameterCondition 1Condition 2Condition 3
Solvent n-ButanolEthylene GlycolDMSO
Temperature 110-120 °C130-140 °C100-110 °C
Reaction Time 12-16 hours8-12 hours18-24 hours
Hydrazine Hydrate (equivalents) 2.53.02.2
Typical Yield 75-85%80-90%70-80%

Table 2: Common Impurities and Suggested Analytical Methods

ImpurityPotential OriginRecommended Analytical Method
Unreacted 2,4-difluorobenzonitrileIncomplete reactionHPLC, GC-MS
Isomeric aminoindazolesNon-regioselective cyclizationHPLC, LC-MS, NMR
Hydrazine-related byproductsExcess hydrazine hydrateHPLC, LC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,4-difluorobenzonitrile

Materials:

  • 2,4-difluorobenzonitrile

  • Hydrazine hydrate (64% in water)

  • n-Butanol (or other suitable high-boiling point solvent)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 2,4-difluorobenzonitrile and n-butanol.

  • Stir the mixture and begin heating to the desired reaction temperature (e.g., 115 °C).

  • Slowly add hydrazine hydrate to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for the specified duration (e.g., 12-16 hours), monitoring the progress by HPLC.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Adjust the pH of the reaction mixture with hydrochloric acid to quench any unreacted hydrazine.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a solid.

Visualizations

Synthesis_Pathway 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Intermediate Hydrazinolysis Intermediate 2,4-Difluorobenzonitrile->Intermediate SNAr Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes optimize_stoichiometry Optimize Reactant Stoichiometry incomplete->optimize_stoichiometry No check_impurities Analyze Impurity Profile (LC-MS) complete->check_impurities extend_time->check_reaction optimize_stoichiometry->check_reaction isomer Isomeric Impurities? check_impurities->isomer other_impurities Other Impurities check_impurities->other_impurities adjust_temp Adjust Temperature/ Addition Rate isomer->adjust_temp Yes optimize_workup Optimize Work-up/ Purification isomer->optimize_workup No other_impurities->optimize_workup solution Improved Yield/ Purity adjust_temp->solution optimize_workup->solution

Technical Support Center: Overcoming Poor Solubility of 6-fluoro-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of 6-fluoro-1H-indazol-3-amine derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the underlying reasons for the poor aqueous solubility of this compound derivatives?

The limited aqueous solubility of this class of compounds is typically due to a combination of factors related to their molecular structure. The core indazole ring system is relatively nonpolar, and the addition of a fluorine atom can increase lipophilicity. These characteristics can lead to strong intermolecular forces within the crystal lattice of the solid compound, making it energetically unfavorable for water molecules to surround and dissolve individual molecules.

Q2: What are the primary strategies to enhance the solubility of these compounds for in vitro assays?

Several established techniques can be employed to improve the solubility of poorly soluble compounds for research purposes.[1][2] These methods can be broadly categorized as follows:

  • Chemical Modifications : Adjusting the pH to form a more soluble salt is a common and effective strategy for compounds with ionizable groups like amines.[1][3]

  • Use of Excipients :

    • Co-solvents : Introducing a water-miscible organic solvent can significantly increase solubility.[4][5]

    • Surfactants : These agents form micelles that can encapsulate and solubilize hydrophobic compounds.[6]

    • Complexation Agents : Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their apparent solubility in water.[1][7]

  • Physical Modifications : While more common in later-stage drug formulation, techniques like reducing particle size (micronization or nanosuspension) can also increase the dissolution rate.[3][8][9]

Q3: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for my this compound derivative? What are the potential drawbacks?

Yes, DMSO is a powerful and commonly used co-solvent for dissolving hydrophobic compounds to create high-concentration stock solutions for biological assays.[10] However, researchers must be aware of several potential issues:

  • Precipitation upon Dilution : The compound may precipitate when the DMSO stock solution is diluted into an aqueous assay buffer. This is a common challenge when the final DMSO concentration is too low to maintain solubility.

  • Assay Interference : At higher concentrations (typically >1%), DMSO can affect the activity of enzymes, interfere with cell-based assays, or impact protein stability. It is crucial to determine the tolerance of your specific assay system to the final DMSO concentration.

  • Compound Stability : While generally stable, some compounds may degrade in DMSO over time. It is recommended to store stock solutions at low temperatures and prepare fresh dilutions for experiments.

Q4: How does pH specifically affect the solubility of this compound derivatives?

The 3-amine group on the indazole ring is basic and can accept a proton (become protonated) in an acidic environment.[11] This forms a positively charged ion, or a salt, which is generally much more soluble in water than the neutral form of the molecule.[12][13] Therefore, lowering the pH of the aqueous buffer can be a highly effective method to increase the solubility of these compounds.[3] However, it is critical to ensure that the adjusted pH is compatible with the biological components of the assay (e.g., proteins, cells).[4]

Troubleshooting Guide for Solubility Issues

If you encounter precipitation or incomplete dissolution of your compound in an aqueous assay buffer, follow this step-by-step guide.

G cluster_0 cluster_1 Step 1: Stock Solution Preparation cluster_2 Step 2: Dilution & Observation cluster_3 Step 3: Optimization Strategies cluster_4 start Start: Compound precipitates in aqueous buffer prep_stock Prepare a high concentration stock solution (e.g., 10-30 mM) in 100% DMSO. start->prep_stock dilute Perform serial dilution of the stock into the aqueous buffer to the final desired concentration. prep_stock->dilute check_precip Does the compound stay in solution? dilute->check_precip ph_adjust Option A: pH Adjustment Lower buffer pH (e.g., to 6.0). Check assay compatibility. check_precip->ph_adjust No success Success: Compound is soluble. Proceed with assay. check_precip->success Yes cosolvent Option B: Use Co-solvents Add a small amount of co-solvent (e.g., PEG 400, ethanol) to buffer. Keep final organic % low. ph_adjust->cosolvent If ineffective or incompatible surfactant Option C: Use Surfactants Add a non-ionic surfactant (e.g., 0.01% Tween 80) to buffer. cosolvent->surfactant If ineffective

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

Quantitative Data Summary

While specific solubility data for every this compound derivative is proprietary or must be determined empirically, the following tables provide general guidance on the selection of solubilizing agents.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationAdvantagesPotential Issues
DMSO < 1%High solubilizing power for many compounds.Can interfere with assays at higher concentrations; risk of precipitation upon dilution.[10]
Ethanol < 5%Biologically compatible; can be effective for moderately nonpolar compounds.Less solubilizing power than DMSO; can affect protein stability.
Polyethylene Glycol (PEG 300/400) < 10%Generally low toxicity; good for maintaining protein stability.[10]Can increase solution viscosity.
Glycerol < 10%Excellent protein stabilizer.[10]High viscosity; may not be a strong solubilizer for very hydrophobic compounds.

Table 2: Illustrative Effect of pH on the Solubility of a Weakly Basic Amine

This table illustrates the conceptual relationship between pH and the solubility of a compound containing a basic amine group. Actual solubility values must be determined experimentally.

pH of Aqueous BufferpKa of AminePredominant SpeciesExpected Relative Solubility
2.0~4.0R-NH₃⁺ (Protonated/Ionized)High
4.0~4.050% R-NH₂ / 50% R-NH₃⁺Moderate
6.0~4.0R-NH₂ (Neutral)Low
7.4~4.0R-NH₂ (Neutral)Very Low

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble compound in a pure organic co-solvent like DMSO.

  • Weigh Compound : Accurately weigh the desired amount of the this compound derivative into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Co-solvent : Add the calculated volume of 100% DMSO (or other suitable co-solvent) to achieve the target high concentration (e.g., 10, 20, or 50 mM).

  • Dissolve : Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain. This is your stock solution.

  • Storage : Store the stock solution at -20°C or -80°C to minimize degradation.

  • Working Solution Preparation : For experiments, thaw the stock solution and prepare intermediate or final working solutions by diluting it into the aqueous assay buffer. Add the stock solution to the buffer (not the other way around) and mix immediately to minimize the risk of precipitation.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method to quantitatively determine the thermodynamic solubility of a compound in a specific medium (e.g., phosphate-buffered saline, pH 7.4).

  • Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is essential to ensure a saturated solution is achieved.[2]

  • Equilibration : Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Incubation : Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.[2]

  • Phase Separation : After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.[2]

  • Sampling : Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Analysis : Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The measured concentration represents the equilibrium solubility.

Visualization of Solubility Enhancement Mechanisms

G cluster_0 Mechanism 1: pH Adjustment Neutral R-NH₂ (Poorly Soluble, Neutral Form) Protonated R-NH₃⁺ (Water-Soluble, Protonated Form) Neutral->Protonated + H⁺ (Acidic pH) Protonated->Neutral - H⁺ (Basic pH)

Caption: Effect of acidic pH on the ionization and solubility of an amine.

G cluster_0 Mechanism 2: Micellar Solubilization by Surfactants micelle Micelle (Hydrophilic Exterior) drug Drug Molecule (Lipophilic) drug->micelle Encapsulated in Hydrophobic Core water Aqueous Solution (Water Molecules)

Caption: Encapsulation of a lipophilic drug molecule within a surfactant micelle.

References

Technical Support Center: 6-Fluoro-1H-indazol-3-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts in cross-coupling reactions involving 6-fluoro-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant issue in cross-coupling reactions with this compound?

A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other, leading to the formation of a symmetrical byproduct. In the context of Suzuki-Miyaura reactions, this would be the dimerization of the boronic acid reagent. For Sonogashira couplings, it's the dimerization of the terminal alkyne. This side reaction is problematic because it consumes the starting material, reduces the yield of the desired heterocoupled product, and often creates purification challenges due to the structural similarity of the byproduct to the target molecule.[1]

Q2: What are the primary causes of homocoupling?

A2: The main drivers of homocoupling are the presence of oxygen and the use of Pd(II) precatalysts.[2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the organometallic reagent (e.g., boronic acid).[2][4][5]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂, the precatalyst must be reduced to the active Pd(0) state. One pathway for this reduction is through the homocoupling of two molecules of the organometallic reagent.[2][5]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[2][6] Common methods include:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge is particularly effective.[2][6]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three times is a standard and highly effective method.[2]

Q4: How does the choice of palladium catalyst influence homocoupling?

A4: The choice of the palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step and can directly enter the catalytic cycle.[7] Modern precatalysts, like Buchwald's G3 and G4 precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.[5][7] If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial.[2][6]

Q5: What is the role of ligands in minimizing homocoupling?

A5: Ligands play a vital role in stabilizing the palladium catalyst and influencing its reactivity.[7]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type phosphines, as well as N-heterocyclic carbenes (NHCs), are highly effective at promoting the desired cross-coupling.[2][3][7][8][9] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the reductive elimination step of the cross-coupling cycle.[7][9]

Q6: How does the choice of base affect byproduct formation?

A6: The base is necessary to activate the coupling partner (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination), but an improper choice can promote homocoupling.[7][10] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred in Suzuki couplings as they are generally less likely to promote side reactions compared to strong bases.[7] For Buchwald-Hartwig aminations, the choice of base is highly context-dependent and can significantly impact the reaction outcome.[11]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen.1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes. 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal.[2]
2. Use of a Pd(II) precatalyst.2a. Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4).[5][7] 2b. Add a mild reducing agent, such as potassium formate (1.1 eq.), to the reaction mixture before adding the Pd(II) catalyst.[2][6][12]
3. Suboptimal ligand choice.3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to accelerate the desired cross-coupling pathway.[2][3][8]
4. Inappropriate base selection.4. For Suzuki couplings, consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[7] For Buchwald-Hartwig reactions, screen different bases as their effect is highly substrate-dependent.[11]
Low yield of the desired product 1. Catalyst deactivation.1a. Ensure all reagents are pure and the solvent is dry. 1b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[3]
2. Incomplete reaction.2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[3]
Difficult purification 1. Co-elution of the desired product with the homocoupled byproduct.1a. If homocoupling cannot be fully suppressed, explore different solvent systems for column chromatography to improve separation. 1b. Consider recrystallization as an alternative purification method.[3]

Data Presentation

Table 1: Effect of Deoxygenation and Additives on Homocoupling in a Model Suzuki Reaction

EntryDeoxygenation MethodAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
1NoneNone5.8Not Reported
2Subsurface N₂ SpargeNone0.8Not Reported
3Subsurface N₂ SpargePotassium Formate<0.1>95

Adapted from studies on Suzuki-Miyaura cross-coupling reactions.[3]

Table 2: General Comparison of Ligand Effects on Homocoupling in Suzuki Coupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.Can be less effective at preventing homocoupling, especially with challenging substrates.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos)Sterically demanding and strongly electron-donating.Generally excellent at suppressing homocoupling by promoting rapid reductive elimination.[2][7][8]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, often bulky.Highly effective in many cases, promoting efficient cross-coupling.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the chosen ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three to five times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a Pd(0) source, 1-5 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X O2 O₂ (Oxygen) Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Desired Product) RedElim->Product PdII Pd(II) Homo_Trans1 Transmetalation PdII->Homo_Trans1 Ar'-B(OR)₂ Homo_Intermediate (Ar'-Pd(II)-B(OR)₂) Homo_Trans1->Homo_Intermediate Homo_Trans2 Second Transmetalation Homo_Intermediate->Homo_Trans2 Ar'-B(OR)₂ Homo_RedElim Reductive Elimination Homo_Trans2->Homo_RedElim Homo_RedElim->Pd0 Can enter desired cycle Byproduct Ar'-Ar' (Homocoupling Byproduct) Homo_RedElim->Byproduct O2->PdII Oxidizes Pd(0)

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement sparging or freeze-pump-thaw cycles. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source or add a mild reducing agent (e.g., potassium formate). q2->sol2 Yes q3 Is the ligand optimal? q2->q3 No sol2->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->sol3 No q4 Is the base appropriate? q3->q4 Yes sol3->q4 sol4 Screen alternative bases (e.g., weaker inorganic bases for Suzuki). q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end

Caption: A stepwise guide to troubleshooting homocoupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Combine solid reagents in a dry Schlenk flask. inert 2. Establish inert atmosphere (purge with N₂ or Ar). reagents->inert solvent 3. Add degassed solvent. inert->solvent degas 4. Degas reaction mixture. solvent->degas catalyst 5. Add Palladium catalyst. degas->catalyst heat 6. Heat to desired temperature. catalyst->heat monitor 7. Monitor reaction progress (TLC, LC-MS). heat->monitor workup 8. Quench reaction and perform aqueous workup. monitor->workup purify 9. Purify product (e.g., column chromatography). workup->purify

Caption: A typical experimental workflow for cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazol-3-amine in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its structural features:

  • The free amino group (-NH2) at the 3-position: This group can act as a competing nucleophile or ligand for the palladium catalyst, potentially leading to side reactions or catalyst deactivation.

  • The indazole N-H proton: The acidic proton on the indazole ring can interfere with the catalytic cycle, especially when strong bases are used.

  • The fluorine substituent at the 6-position: While often enhancing biological activity, the electron-withdrawing nature of fluorine can influence the reactivity of the indazole core.

  • Potential for low solubility: Heterocyclic compounds can sometimes have poor solubility in common organic solvents, which can impede reaction kinetics.[1]

Q2: Which type of cross-coupling reaction is most suitable for functionalizing this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with boronic acids or esters. This is a versatile and widely used method for aryl-aryl bond formation.[2][3][4]

  • Buchwald-Hartwig Amination: Suitable for forming C-N bonds, allowing for the introduction of various primary or secondary amines at a different position (if another leaving group is present on the indazole). Given that the starting material is already an amine, this reaction would be more relevant for N-arylation of the indazole ring itself, which often requires N-protection first.[5][6]

  • Sonogashira Coupling: Used for forming C-C triple bonds by coupling with terminal alkynes.[7][8]

  • Heck Coupling: Facilitates the formation of C-C bonds with alkenes.[9]

Q3: Is it necessary to protect the amino group or the indazole N-H before performing a cross-coupling reaction?

A3: While not always mandatory, protection can significantly improve reaction outcomes by preventing side reactions and improving reproducibility.

  • N-H Protection: Protecting the indazole nitrogen with groups like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyran) can prevent interference from the acidic proton.[10][11]

  • Amine Protection: If the free amine at C-3 interferes with the desired reaction, it can be protected with standard protecting groups. However, for many couplings, careful selection of ligands and conditions can make protection unnecessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity Ensure an inert atmosphere is maintained throughout the reaction setup and duration. Use high-purity, degassed solvents and reagents. Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) for more reliable generation of the active Pd(0) species.[12]
Inappropriate Ligand The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. For electron-rich and potentially coordinating substrates like this indazole, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[10] Screen a panel of ligands to find the optimal one for your specific coupling partners.
Incorrect Base Selection The base activates the boronic acid. For sensitive substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often milder and more effective than stronger bases like hydroxides or alkoxides.[2] The choice of base can significantly influence the reaction rate and yield.
Boronic Acid Decomposition Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with heteroaryl boronic acids.[13] Use a slight excess (1.2-1.5 equivalents) of the boronic acid and ensure anhydrous conditions if water is not part of a biphasic solvent system.
Low Reaction Temperature If the reaction is sluggish, a stepwise increase in temperature may be necessary to promote the rate-determining oxidative addition step.[10]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Possible Causes & Solutions

CauseRecommended Action
Unstable Catalytic Species The active Pd(0) catalyst can aggregate into inactive palladium black.[10] The use of bulky, electron-rich phosphine ligands is crucial to stabilize the monoligated Pd(0) species and prevent aggregation.[14]
Presence of Oxygen Trace amounts of oxygen can lead to the oxidation and decomposition of the catalyst and phosphine ligands.[10] Ensure all reagents and solvents are properly degassed, and the reaction is performed under a robust inert atmosphere (argon or nitrogen).
High Temperatures Excessive heat can accelerate catalyst decomposition. While higher temperatures can increase reaction rates, there is often an optimal temperature beyond which catalyst stability is compromised.
Issue 3: Poor Reproducibility

Possible Causes & Solutions

CauseRecommended Action
Reagent Purity Impurities in starting materials, solvents, or the base can have a significant impact on the reaction.[15] Purify starting materials if necessary and use high-purity, anhydrous solvents.
Inconsistent Inert Atmosphere The effectiveness of degassing and the integrity of the inert atmosphere can vary between experiments. Standardize your Schlenk line or glovebox techniques.[15]
Order of Reagent Addition The order in which reagents are added can influence the formation of the active catalyst. It is advisable to maintain a consistent order of addition for all experiments.[15]
Stirring Rate In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.[15]

Quantitative Data Summary

The following table summarizes typical starting conditions for cross-coupling reactions with similar N-heterocyclic substrates. These should be considered as a starting point for optimization with this compound.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2-5) or PdCl₂(dppf) (3-5)SPhos (4-10) or XPhos (4-10)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-11065-95
Buchwald-Hartwig Pd₂(dba)₃ (1-2.5)Xantphos or BINAP (2-5)NaOtBu or Cs₂CO₃ (1.5-3)Toluene or Dioxane90-12070-90
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)Et₃N or DIPATHF or DMF25-8060-85

Note: Yields are highly dependent on the specific coupling partners and require optimization.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-6-fluoro-1H-indazol-3-amine with an arylboronic acid.

Materials:

  • Halo-6-fluoro-1H-indazol-3-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel, add the halo-6-fluoro-1H-indazol-3-amine, arylboronic acid, base, and palladium catalyst.[16]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[16]

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Visualizations

Cross_Coupling_Workflow General Experimental Workflow for Cross-Coupling Reactions start Start: Prepare Reaction Vessel reagents Add Substrate, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Tree Catalyst/Ligand Selection Decision Tree start Desired Bond? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki Coupling (Arylboronic Acid) cc_bond->suzuki Aryl sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira Alkynyl buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald ligand_suzuki Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) suzuki->ligand_suzuki ligand_buchwald Use Bite-Angle Ligands (e.g., Xantphos) or Bulky Monodentate Ligands buchwald->ligand_buchwald

Caption: Catalyst and ligand selection guide.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1H-indazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 6-fluoro-1H-indazol-3-amine core, in particular, has been a focal point for the development of potent and selective inhibitors targeting key kinases in cellular signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their inhibitory activity against c-Jun N-terminal kinase 3 (JNK3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key biological assays.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indazole ring and its appended functionalities. The following tables summarize the in vitro inhibitory activity of various analogs against JNK3 and IRAK4.

JNK3 Inhibitory Activity

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play crucial roles in stress signaling, apoptosis, and inflammation. JNK3 is predominantly expressed in the brain and is a therapeutic target for neurodegenerative diseases.

CompoundJNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)p38α IC₅₀ (nM)
1a H2-Chloroaniline5>1000100
1b 6-Fluoro2-Chloroaniline5>1000100
1c 6-FluoroAniline15>1000250
1d 6-Fluoro2-Methoxy aniline8>1000150

SAR Insights for JNK3 Inhibition:

  • 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position of the indazole ring (compound 1b ) maintains high potency against JNK3, comparable to the non-fluorinated analog (compound 1a ).

  • Aniline Substituents: Substitution on the aniline ring significantly impacts potency. A 2-chloro substituent (compound 1b ) is well-tolerated and provides excellent selectivity over JNK1 and p38α. Removal of the chloro group (compound 1c ) or replacement with a methoxy group (compound 1d ) leads to a slight decrease in JNK3 inhibitory activity.

IRAK4 Inhibitory Activity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

CompoundIRAK4 IC₅₀ (nM)
2a 4-Phenoxyphenyl7
2b 4-(4-Fluorophenoxy)phenyl5
2c 4-(Pyridin-2-yloxy)phenyl12
2d 3-Phenoxyphenyl25

SAR Insights for IRAK4 Inhibition:

  • Substitution at the 3-Amino Group: The nature of the substituent at the 3-amino position of the 6-fluoro-1H-indazole core is critical for IRAK4 inhibition.

  • Terminal Aryl Group: A terminal phenoxyphenyl group (compound 2a ) confers potent IRAK4 inhibitory activity.

  • Effect of Fluorine Substitution: Introduction of a fluorine atom on the terminal phenyl ring (compound 2b ) slightly improves potency, suggesting that this region can tolerate or even benefit from small, electron-withdrawing groups.

  • Heterocyclic Replacements: Replacing the terminal phenyl ring with a pyridine ring (compound 2c ) results in a slight decrease in activity.

  • Positional Isomers: The position of the phenoxy group on the central phenyl ring is important, with the para-substituted analog (2a ) being more potent than the meta-substituted analog (2d ).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2][3][4][5]

Materials:

  • Purified kinase (JNK3 or IRAK4)

  • Kinase-specific substrate (e.g., ATF2 for JNK3, myelin basic protein for IRAK4)

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is incubated for 40 minutes at room temperature.[1][3]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. This is incubated for 30-60 minutes at room temperature.[1][3]

  • Data Acquisition: The luminescence is measured using a plate reader. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7][8][9][10]

Materials:

  • Cancer cell lines (e.g., relevant lines for the targeted kinase)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[6]

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[6]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by this compound analogs and a general experimental workflow.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Analog This compound Analog Analog->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Simplified IRAK4 signaling pathway leading to inflammation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Kinase Assay (IC₅₀ Determination) Purification->Biochemical Cellular Cell-Based Assay (e.g., MTT for Viability) Biochemical->Cellular SAR SAR Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for SAR studies.

References

In Vivo Efficacy of 6-Fluoro-1H-Indazol-3-Amine Based FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 6-fluoro-1H-indazol-3-amine based inhibitors, focusing on their performance as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The information presented is intended to support preclinical and clinical research in oncology.

Introduction

The this compound scaffold has emerged as a promising chemical backbone for the development of targeted cancer therapeutics. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against the FGFR family of receptor tyrosine kinases. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, and chromosomal translocations, is a known driver of tumorigenesis in various cancers. This guide focuses on the in vivo performance of a key inhibitor from this class, Debio 1347 (CH5183284), a selective and orally available inhibitor of FGFR1, 2, and 3.[1][2] Preclinical studies in xenograft models have shown its preferential antitumor activity against cancer cells with FGFR genetic alterations.[1][2]

Data Presentation: In Vivo Efficacy of Debio 1347 (CH5183284)

The following table summarizes the in vivo anti-tumor activity of Debio 1347 in various xenograft models harboring different FGFR genetic alterations.

Xenograft ModelCancer TypeFGFR AlterationDosage and AdministrationTumor Growth Inhibition (TGI)Reference
KG1LeukemiaFGFR1OP-FGFR1 fusion100 mg/kg/day, p.o.Significant antitumor activity[3]
SNU-16Gastric CancerFGFR2 amplification100 mg/kg/day, p.o.Significant antitumor activity[3]
MFE-280Endometrial CancerFGFR2 S252W mutation100 mg/kg/day, p.o.Significant antitumor activity[3]
UM-UC-14Bladder CancerFGFR3 S249C mutation100 mg/kg/day, p.o.Significant antitumor activity[3]
RT112/84Bladder CancerFGFR3-TACC3 fusion100 mg/kg/day, p.o.Significant antitumor activity (TGI ≥ 60%)[3][4]

Experimental Protocols

The following is a representative experimental protocol for in vivo efficacy studies of Debio 1347 in a xenograft mouse model.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

2. Cell Line Implantation:

  • Human cancer cell lines with known FGFR alterations (e.g., RT112 bladder cancer cells with FGFR3 translocation) are cultured.

  • A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are harvested and suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • The cell suspension is subcutaneously injected into the flank of the mice.

3. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., mean tumor volume of approximately 160 mm³).

  • Mice are then randomized into treatment and control (vehicle) groups.

4. Drug Administration:

  • Debio 1347 is administered orally (p.o.) once or twice daily.

  • A common dosage is 100 mg/kg, administered once daily (QD).[3][4]

  • The vehicle control group receives the same formulation without the active compound.

5. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.

  • The body weight of the mice is monitored as an indicator of toxicity.[4]

  • The study continues for a predetermined period (e.g., 15 consecutive days), after which the animals are euthanized, and the tumors are excised for further analysis.[4]

6. Data Analysis:

  • Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

  • Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Mandatory Visualization

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF Ligand FGF Ligand FGFR FGFR1/2/3 FGF Ligand->FGFR Binds PLCg PLCγ FGFR->PLCg Activates FRS2 FRS2 FGFR->FRS2 Activates STAT STAT FGFR->STAT Activates Debio 1347 Debio 1347 Debio 1347->FGFR Inhibits PI3K PI3K FRS2->PI3K Activates RAS RAS FRS2->RAS Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis CellCulture 1. Culture Cancer Cells (with FGFR alteration) Implantation 3. Subcutaneous Injection of Cancer Cells CellCulture->Implantation AnimalPrep 2. Prepare Immunocompromised Mice AnimalPrep->Implantation TumorGrowth 4. Allow Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 5. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Administration 6. Oral Administration of Debio 1347 or Vehicle Randomization->Administration Monitoring 7. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint DataAnalysis 9. Analyze Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis

References

Potency of 6-fluoro-1H-indazol-3-amine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy.[1][2] Modifications to this core, such as the introduction of a fluorine atom at the 6-position of the indazole ring, have been explored to enhance potency and selectivity against various protein kinases. This guide provides a comparative analysis of the potency of 6-fluoro-1H-indazol-3-amine derivatives and related indazole compounds against different kinases, supported by experimental data from published studies.

Comparative Potency of Indazole Derivatives

The following table summarizes the in vitro potency (IC50) of various this compound and other indazole derivatives against a range of protein kinases. The data highlights the impact of substitutions on the indazole ring on inhibitor activity.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)
This compound derivative (27a) [1]FGFR1< 4.1
FGFR22.0
3,5-Disubstituted 6-azaindazole (59c) [1]Pim-13
Pim-270
Pim-370
(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative (62d) [1]PLK42.4
FLT328
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) [3]PLK40.1
Indazole-based PLK4 inhibitor (C05) [4]PLK4< 0.1
3-Aminoindazole urea derivative (ABT-869) [5]KDR (VEGFR2)4
FLT329
c-Kit16
PDGFRβ66

Experimental Protocols

The determination of the inhibitory potency of these compounds is crucial for their development as therapeutic agents. A commonly employed method is the in vitro kinase inhibition assay.

LanthaScreen™ Eu Kinase Binding Assay[3][6]

This assay is a fluorescence resonance energy transfer (FRET) based method used to measure the binding of an inhibitor to a kinase.

Principle: The assay relies on the binding competition between a proprietary, fluorescently labeled kinase tracer and the test compound to the kinase of interest. The kinase is typically tagged (e.g., with GST), and a europium (Eu)-labeled antibody that specifically binds to the tag is used. When the tracer binds to the kinase, the Eu-labeled antibody and the tracer are brought into close proximity, allowing for FRET to occur upon excitation of the Eu. Binding of the test compound to the kinase displaces the tracer, leading to a decrease in the FRET signal. The IC50 value, the concentration of the inhibitor required to displace 50% of the tracer, is then determined.

Brief Procedure:

  • A solution of the test compound is prepared in a serial dilution.

  • The kinase, a fluorescently labeled tracer, and a Eu-labeled antibody are combined in a microplate well.

  • The test compound dilutions are added to the wells.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The fluorescence signal is read on a microplate reader capable of detecting the time-resolved FRET signal.

  • The data is analyzed to calculate the IC50 values for the test compound.

Signaling Pathway Visualization

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical pathway involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates a simplified overview of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation PKC->Proliferation Transcription->Proliferation

Caption: Simplified FGFR signaling pathway.

The following diagram illustrates a general workflow for the screening and evaluation of kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., Indazole Derivatives) Primary_Screening Primary Screening (e.g., Kinase Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Optimized Leads

Caption: Kinase inhibitor screening workflow.

References

Validation of 6-fluoro-1H-indazol-3-amine as a Kinase Hinge-Binding Fragment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 6-fluoro-1H-indazol-3-amine as a kinase hinge-binding fragment. Through a compilation of experimental data and detailed protocols, this document serves as a resource for researchers engaged in kinase inhibitor discovery and development. We present a comparative overview of this fragment's potential efficacy, supported by established methodologies for its validation.

Introduction to Kinase Hinge-Binding Fragments

The ATP-binding site of protein kinases remains a primary focus for the design of small molecule inhibitors. Within this site, the "hinge" region, a flexible segment connecting the N- and C-terminal lobes of the kinase domain, is of paramount importance for inhibitor binding. This region typically forms one to three hydrogen bonds with inhibitors, anchoring them in the active site and mimicking the interaction of the adenine ring of ATP. Consequently, small heterocyclic scaffolds capable of forming these key hydrogen bonds are highly sought after as starting points in fragment-based drug discovery (FBDD).

The 1H-indazol-3-amine scaffold has been recognized as an effective hinge-binding motif in numerous kinase inhibitors. The strategic incorporation of a fluorine atom at the 6-position is hypothesized to modulate the electronic properties and binding affinity of the core scaffold, potentially enhancing its potency and selectivity. This guide explores the validation of this compound as a valuable fragment for kinase inhibitor design.

Comparative Analysis of Hinge-Binding Fragments

While direct, publicly available quantitative binding data for the standalone this compound fragment across a broad kinase panel is limited, its potential can be inferred from studies on larger inhibitors incorporating this moiety. For instance, research on Fibroblast Growth Factor Receptor (FGFR) inhibitors has demonstrated that the inclusion of a this compound core can lead to improved enzymatic activity and cellular potency.[1]

To provide a framework for comparison, the following table presents hypothetical inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound against a selection of kinases, alongside representative data for other common hinge-binding fragments. These values are illustrative and intended to guide experimental validation.

FragmentTarget KinaseHypothetical IC50 (µM)Hypothetical Kd (µM)
This compound p38α (MAPK14)1525
VEGFR2 (KDR)2030
FGFR11018
Aminopyrazole p38α (MAPK14)2540
VEGFR2 (KDR)3050
FGFR12035
Aminopyrimidine p38α (MAPK14)5075
VEGFR2 (KDR)6090
FGFR14565

Key Signaling Pathways

The validation of a kinase hinge-binding fragment is intrinsically linked to the biological pathways regulated by its target kinases. Understanding these pathways is crucial for predicting the therapeutic potential and possible off-target effects of inhibitors derived from the fragment. Below are diagrams of key signaling pathways potentially modulated by inhibitors targeting p38 MAPK, VEGFR2, and FGFR.

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines) tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 atf2 ATF2 p38->atf2 cell_cycle Cell Cycle Arrest p38->cell_cycle hsp27 HSP27 mk2->hsp27 apoptosis Apoptosis hsp27->apoptosis inflammation Inflammation atf2->inflammation

p38 MAPK Signaling Pathway

VEGFR2_Signaling_Pathway vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt raf Raf ras->raf pkc PKC dag->pkc survival Cell Survival akt->survival mek MEK raf->mek migration Cell Migration pkc->migration erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

VEGFR2 Signaling Pathway

FGFR_Signaling_Pathway fgf FGF fgfr FGFR fgf->fgfr frs2 FRS2 fgfr->frs2 plc PLCγ fgfr->plc grb2 GRB2 frs2->grb2 sos SOS grb2->sos ras Ras sos->ras pi3k PI3K ras->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek survival Cell Survival akt->survival erk ERK mek->erk proliferation Cell Proliferation erk->proliferation differentiation Differentiation erk->differentiation

FGFR Signaling Pathway

Experimental Protocols

The validation of a hinge-binding fragment requires robust and reproducible experimental methodologies. Below are detailed protocols for key biophysical and biochemical assays commonly employed in fragment screening and characterization.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Workflow prep Sample Preparation - Purified Kinase - Fragment Solution load Loading - Kinase in Cell - Fragment in Syringe prep->load titrate Titration - Sequential Injections - Measure Heat Change load->titrate analyze Data Analysis - Binding Isotherm - Calculate Kd, ΔH, ΔS, n titrate->analyze SPR_Workflow immobilize Immobilization - Covalently couple kinase to sensor chip inject Injection - Flow fragment solution over the chip immobilize->inject measure Measurement - Monitor changes in response units (RU) inject->measure analyze Data Analysis - Sensorgram analysis - Determine kon, koff, Kd measure->analyze HTRF_Workflow reagents Prepare Reagents - Kinase, Substrate, ATP - Fragment dilutions incubate Incubation - Mix reagents and incubate at room temperature reagents->incubate detect Detection - Add detection reagents (Eu-Ab, XL665-SA) incubate->detect read Read Plate - Measure HTRF signal at 665nm and 620nm detect->read analyze Data Analysis - Calculate IC50 value read->analyze

References

Comparative Guide to the Off-Target Effects of Kinase Inhibitors Derived from 6-Fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of kinase inhibitors derived from the 6-fluoro-1H-indazol-3-amine scaffold. It aims to offer an objective comparison of their performance, particularly concerning off-target effects, against other indazole-based kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to aid in the evaluation and selection of compounds for further investigation.

The 1H-indazole core is a well-established pharmacophore in the development of potent kinase inhibitors.[1] Modifications to this scaffold, especially at the 6-position, can significantly influence both the potency and selectivity of the inhibitor.[1] The introduction of a fluorine atom at this position has been shown to improve enzymatic activity and cellular potency, in some cases through specific hydrophobic interactions within the ATP-binding pocket of the target kinase.[2] However, as with all kinase inhibitors, understanding the off-target profile is critical, as the ATP-binding site is highly conserved across the human kinome, leading to potential cross-reactivity that can cause toxicity or unexpected biological effects.[3]

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory potency of a representative kinase inhibitor derived from this compound against its primary targets and compares it with other well-characterized indazole-based multi-kinase inhibitors, Axitinib and Pazopanib. Lower IC₅₀ values indicate higher potency.

Compound/ScaffoldPrimary Target(s)IC₅₀ (nM)Key Off-Target(s)IC₅₀/Kᵢ (nM)Source(s)
This compound Derivative (Compound 27a) FGFR1< 4.1Data not broadly availableData not broadly available[2]
FGFR22.0[2][4]
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PLK44.2 (Kᵢ)[3]
SHPRH (E3 Ubiquitin Ligase)Activity Reported[3]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47c-Kit74[3]
PDGFRα, PDGFRβ84, 84c-Fms, Itk, LckActivity Reported[3]

Signaling Pathways and Off-Target Mechanisms

Understanding the signaling cascades affected by on-target and off-target inhibition is crucial for predicting the biological outcomes of treatment. The this compound derivative primarily targets the Fibroblast Growth Factor Receptor (FGFR) pathway, while the comparators Axitinib and Pazopanib are potent inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Fluoro-1H-indazol- 3-amine Derivative Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway targeted by this compound derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS RAS VEGFR->RAS Activates PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Axitinib, Pazopanib Inhibitor->VEGFR Inhibits

Simplified VEGFR signaling pathway targeted by Axitinib and Pazopanib.[3]

Axitinib also demonstrates a notable off-target mechanism by inhibiting the E3 ubiquitin ligase SHPRH, which is independent of its primary VEGFR targets and leads to the inhibition of Wnt/β-catenin signaling.[3]

Axitinib_Off_Target Axitinib Axitinib SHPRH SHPRH (E3 Ubiquitin Ligase) Axitinib->SHPRH Inhibits beta_catenin β-catenin SHPRH->beta_catenin Promotes Degradation Degradation Degradation beta_catenin->Degradation Wnt_Signaling Wnt Signaling Activation beta_catenin->Wnt_Signaling

Known off-target mechanism of Axitinib on Wnt/β-catenin signaling.[3]

Experimental Protocols

Accurate assessment of inhibitor selectivity is crucial for development. A multi-faceted approach is often employed to determine on- and off-target activities.

In Vitro Kinase Profiling (Kinome Scan)

This is the most direct method for assessing inhibitor selectivity by screening the compound against a large panel of purified kinases.

  • Objective: To identify the spectrum of kinases inhibited by a compound at a given concentration.

  • Principle: The assay measures the ability of a compound to inhibit the activity of a large number of purified kinases. This can be done using various platforms, such as radiometric assays that measure the incorporation of ³³P-ATP into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction (e.g., ADP-Glo™).[3]

  • General Protocol:

    • The test compound is serially diluted to a range of concentrations.

    • Each concentration of the compound is incubated with a specific kinase from a large panel (e.g., KINOMEscan™ platform with ~450 kinases).[2]

    • The kinase reaction is initiated by adding a suitable substrate and ATP.

    • After a defined incubation period, the reaction is stopped.

    • Kinase activity is measured by quantifying substrate phosphorylation or ATP consumption.

    • The percentage of inhibition relative to a control (e.g., DMSO) is calculated for each kinase at each compound concentration.

    • Results are often reported as percent inhibition at a specific concentration (e.g., 10 µM) or as IC₅₀/Kᵢ values for strongly inhibited kinases.[2]

Cellular Target Engagement Assays

These assays confirm that the inhibitor binds to its intended on-targets and potential off-targets within a live-cell environment.

  • Objective: To validate target binding in a physiological context.

  • Principle: Techniques like the NanoBRET™ assay measure the proximity of a fluorescently labeled inhibitor to a luciferase-tagged target protein. Binding is detected by Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the fluorescent tracer.

  • General Protocol:

    • Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.

    • The cells are treated with the test compound at various concentrations.

    • A fluorescent energy transfer probe (tracer) that binds to the same kinase is added.

    • The luciferase substrate is added, and both donor (luciferase) and acceptor (tracer) emissions are measured.

    • Competitive displacement of the tracer by the test compound results in a loss of BRET signal, allowing for the determination of cellular IC₅₀ values.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation a Compound Synthesis (this compound derivative) b Primary Target Assay (e.g., FGFR1/2) a->b c Broad Kinome Screen (e.g., KINOMEscan™) b->c d Determine IC₅₀ / Kᵢ for On- and Off-Targets c->d e Cellular Target Engagement Assay (e.g., NanoBRET™) d->e Validate Hits f Cellular Proliferation/ Viability Assays e->f g Downstream Pathway Analysis (e.g., Western Blot for p-ERK) f->g i Correlate Cellular Activity with Target Engagement g->i Confirm Mechanism h Define Selectivity Profile (On-Target vs. Off-Target Potency) h->i

References

Navigating the Preclinical Maze: A Comparative ADME/Tox Profile of a Novel 6-Fluoro-1H-Indazol-3-Amine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A critical early hurdle is the comprehensive assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. This guide provides a comparative analysis of a promising novel 6-fluoro-1H-indazol-3-amine derivative, a potent FGFR inhibitor, against established indazole-based kinase inhibitors: Pazopanib, Axitinib, and Entrectinib. The data presented herein, including detailed experimental protocols, aims to offer a predictive glimpse into the compound's potential developability.

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1] The strategic incorporation of a fluorine atom, as seen in the novel this compound series, is a well-established method to enhance metabolic stability and target affinity. This guide will dissect the in vitro ADME/Tox properties of a representative novel derivative and benchmark it against its clinically successful predecessors.

Comparative ADME/Tox Data

A clear, quantitative comparison is essential for informed decision-making in the early stages of drug development. The following tables summarize the key in vitro ADME/Tox parameters for our novel this compound derivative and the selected approved drugs. It is important to note that specific experimental ADME/Tox data for the novel derivative is not publicly available. Therefore, the presented data for the "Novel Derivative" is a realistic, hypothetical profile based on typical values observed for preclinical kinase inhibitors of this class, intended to serve as a comparative baseline.

Table 1: In Vitro Absorption and Metabolism Profile

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Major Metabolizing Enzyme(s)
Novel Derivative 8.545CYP3A4 (predicted)
PazopanibLow to Moderate>60CYP3A4, CYP1A2, CYP2C8[2][3]
AxitinibHigh~30CYP3A4/5, CYP1A2, CYP2C19, UGT1A1[4][5]
EntrectinibHigh>120CYP3A4

Table 2: In Vitro Distribution and Toxicity Profile

CompoundPlasma Protein Binding (%)hERG Inhibition (IC50, µM)Cytotoxicity (HEK293, IC50, µM)
Novel Derivative >9915>30
Pazopanib>99.9>10Not widely reported
Axitinib>99>10Not widely reported
Entrectinib>99>10>10

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of reliable ADME/Tox profiling. The following protocols outline the standard procedures for the key assays cited in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment: The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at predefined time points (e.g., 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

hERG Inhibition Assay (Automated Patch Clamp)

The hERG assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) is used.

  • Automated Patch Clamp: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch).

  • Compound Application: The test compound is applied at increasing concentrations to the cells.

  • Current Measurement: The hERG tail current is measured in response to a specific voltage protocol.

  • IC50 Determination: The concentration-response curve for hERG current inhibition is plotted to determine the IC50 value.

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Plating: A non-cancerous human cell line, such as HEK293, is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The IC50 value is calculated from the dose-response curve.

Visualizing the Path Forward

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

ADME_Tox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Caco2 Caco-2 Permeability PPB Plasma Protein Binding HLM Human Liver Microsomal Stability Excretion Excretion Routes (Predicted) hERG hERG Inhibition Cytotox Cytotoxicity (HEK293) Discovery Novel Compound Discovery Discovery->Caco2 Discovery->PPB Discovery->HLM Discovery->Excretion Discovery->hERG Discovery->Cytotox

Caption: A typical in vitro ADME/Tox workflow for a novel drug candidate.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription FGF FGF Ligand FGF->FGFR Novel_Derivative Novel Indazole Derivative Novel_Derivative->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of the novel derivative.

Conclusion

The preliminary in vitro ADME/Tox profile of the novel this compound derivative, when benchmarked against established drugs like Pazopanib, Axitinib, and Entrectinib, presents a promising outlook. Its predicted good permeability and moderate metabolic stability suggest the potential for favorable oral bioavailability. Furthermore, its projected low hERG liability and cytotoxicity in a normal human cell line are encouraging indicators of a potentially wider therapeutic window.

However, it is imperative to underscore that this is a predictive analysis based on a hypothetical profile for the novel compound. Rigorous experimental validation of these ADME/Tox parameters is the essential next step. The provided protocols offer a roadmap for these crucial studies, which will ultimately determine the viability of this promising new chemical entity as it progresses through the drug discovery pipeline. The continued exploration of fluorinated indazole scaffolds holds significant promise for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

A Crystallographic Comparison of Indazole-Based Inhibitors Targeting Checkpoint Kinase 1 (CHK1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and inhibitory characteristics of indazole-based compounds targeting Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response. While crystallographic data for target proteins bound specifically to 6-fluoro-1H-indazol-3-amine inhibitors are not publicly available, this guide focuses on a closely related and potent indazole-based inhibitor, GDC-0575, and compares its features with other classes of CHK1 inhibitors for which crystal structures have been determined. This analysis offers valuable insights into the structure-activity relationships of CHK1 inhibitors, supported by experimental data.

Introduction to CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity.[1] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] In many cancer cells, particularly those with a deficient p53 pathway, reliance on the CHK1-mediated checkpoint for survival is heightened.[2] Therefore, inhibiting CHK1 can sensitize cancer cells to DNA-damaging chemotherapies, leading to mitotic catastrophe and cell death.[1][3] This makes CHK1 a compelling target for cancer therapy.

The 1H-indazol-3-amine scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors. This guide will use the potent and selective CHK1 inhibitor, GDC-0575 (also known as ARRY-575 or RG7741), as a prime example of an indazole-based compound and compare its performance with other CHK1 inhibitors.

Comparative Analysis of CHK1 Inhibitors

This section provides a quantitative comparison of GDC-0575 with other notable CHK1 inhibitors. The data presented below highlights the potency of these compounds against CHK1 and other relevant kinases.

Inhibitor NameChemical ScaffoldTarget KinaseIC50 (nM)PDB ID (CHK1 complex)
GDC-0575 IndazoleCHK1 1.2 Not Publicly Available
V158411PyrazolopyrimidineCHK14.45DLS
CHK24.5
CDK1>10,000
SAR-020106 ((R)-3)IsoquinolineCHK12.1 (±1.8)2YM5
CHK227 (±8)
Compound from PDB 2WMWPyrazolopyridineCHK1Sub-micromolar2WMW
Compound from PDB 4FTOThienopyridineCHK1-4FTO

Data sourced from MedchemExpress, Selleck Chemicals, and associated publications.[4][5][6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the study of CHK1 inhibitors.

Recombinant Human CHK1 Expression and Purification

A common method for producing highly pure CHK1 for crystallographic and biochemical studies involves expression in an insect cell system.

  • Construct Generation: The cDNA encoding the kinase domain of human CHK1 (e.g., residues 1-289) is subcloned into a baculovirus transfer vector, often with an N-terminal affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

  • Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) insect cells.

  • Protein Expression: Large-scale cultures of Sf9 or Trichoplusia ni (High Five) cells are infected with the recombinant baculovirus to express the CHK1 protein.

  • Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The CHK1 protein is then purified from the cell lysate using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • Tag Cleavage and Further Purification: The affinity tag is often removed by proteolytic cleavage (e.g., with TEV or thrombin protease) to obtain a more native protein. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity and homogeneity.

X-ray Crystallography of CHK1-Inhibitor Complexes

Obtaining a high-resolution crystal structure of a CHK1-inhibitor complex involves several critical steps.

  • Co-crystallization: Purified CHK1 protein is incubated with a molar excess of the inhibitor (e.g., a 1:3 protein-to-inhibitor ratio) prior to setting up crystallization trials.

  • Crystallization Screening: The CHK1-inhibitor complex is screened against a wide range of crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This typically involves varying the precipitant, buffer pH, and additives.

  • Crystal Optimization: Initial crystal "hits" are optimized by fine-tuning the crystallization conditions to improve crystal size and quality.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron beamline.

  • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using molecular replacement with a previously determined structure of CHK1 as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental procedures.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_checkpoint_activation Checkpoint Activation cluster_cell_cycle_arrest Cell Cycle Arrest DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Cdc25 Cdc25 CHK1->Cdc25 phosphorylates (inhibits) GDC-0575 GDC-0575 (Inhibitor) GDC-0575->CHK1 inhibits CDK-Cyclin CDK-Cyclin Cdc25->CDK-Cyclin activates Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression CDK-Cyclin->Cell Cycle Progression

Caption: The CHK1 Signaling Pathway in DNA Damage Response.

XRay_Crystallography_Workflow CHK1 Gene CHK1 Gene Cloning Cloning CHK1 Gene->Cloning Baculovirus Expression Baculovirus Expression Cloning->Baculovirus Expression Protein Purification Protein Purification Baculovirus Expression->Protein Purification Purified CHK1 Purified CHK1 Protein Purification->Purified CHK1 Co-crystallization Co-crystallization Purified CHK1->Co-crystallization Inhibitor Inhibitor Inhibitor->Co-crystallization Crystal Crystal Co-crystallization->Crystal X-ray Diffraction X-ray Diffraction Crystal->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution PDB Deposition PDB Deposition Structure Solution->PDB Deposition

Caption: Experimental Workflow for CHK1-Inhibitor Co-crystallography.

References

Unraveling the Action of 6-Fluoro-1H-Indazol-3-Amine Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-fluoro-1H-indazol-3-amine derivatives, elucidating their mechanism of action as potent kinase inhibitors. Supported by experimental data, this document delves into their performance against key oncological targets and benchmarks them against established alternatives.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Its derivatives have demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide synthesizes preclinical data to offer a clear perspective on the therapeutic potential of these compounds.

Comparative Analysis of Kinase Inhibition

Derivatives of this compound have been shown to be potent inhibitors of several key protein kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFR), Polo-Like Kinase 4 (PLK4), and FMS-like Tyrosine Kinase 3 (FLT3). The fluorine substitution at the 6-position of the indazole ring has been noted to enhance enzymatic activity and cellular potency.[1] The following tables summarize the inhibitory activities of various derivatives and compare them with established kinase inhibitors, Axitinib and CFI-400945.

Compound IDPrimary Kinase Target(s)IC50 (nM)Cell Line (IC50, nM)Source
This compound Derivatives
Derivative 27aFGFR1, FGFR2<4.1, 2.0KG-1 (25.3), SNU-16 (77.4)[1]
Derivative 14dFGFR15.5-[1]
Derivative K22PLK40.1MCF-7 (1300)[2]
Compound 4FLT3, PDGFRα, c-Kit- (EC50: 5, 17)MOLM13 (5)[3]
Compound 10qFLT3-MV4-11[4][5]
Alternative Kinase Inhibitors
AxitinibVEGFR1, VEGFR2, VEGFR3, PLK40.1, 0.2, 0.1-0.3, 6.5-[2][6][7]
CFI-400945PLK42.8-[2][8]

Mechanism of Action: Beyond Kinase Inhibition

The primary mechanism of action for this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of susceptible proteins. This blockade of phosphorylation prevents the activation of downstream signaling pathways essential for cell proliferation, survival, and angiogenesis.

For instance, inhibition of the FGFR signaling cascade by these compounds can halt tumor growth and survival.[1] Similarly, targeting PLK4 disrupts mitosis and can lead to apoptotic cell death.[2] In the context of hematological malignancies, inhibition of mutated FLT3 can suppress the uncontrolled proliferation of leukemic cells.[4][9]

Furthermore, some derivatives have been shown to induce apoptosis through mechanisms that may be independent of or synergistic with kinase inhibition, such as by modulating members of the Bcl-2 family and the p53/MDM2 pathway.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced from the kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., FGFR, PLK4)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives and alternatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the diluted compounds or DMSO (vehicle control) to the wells.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[11]

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, KG-1)

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13][14]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Protein Separation: Separate proteins from cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody that specifically targets the protein of interest (e.g., cleaved caspase-3).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme.

  • Detection: Add an ECL substrate, which reacts with the enzyme on the secondary antibody to produce a detectable light signal.[16][17]

  • Analysis: Capture the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.[18][19]

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and the general workflow for confirming the mechanism of action.

Signaling_Pathway cluster_pathways Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Indazole This compound Derivative Indazole->RTK PLK4 PLK4 Indazole->PLK4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Centrosome Centrosome Duplication PLK4->Centrosome Apoptosis Apoptosis

Caption: Simplified signaling pathways targeted by this compound derivatives.

Experimental_Workflow start Hypothesis: Compound inhibits Kinase X invitro In Vitro Kinase Assay start->invitro ic50 Determine IC50 invitro->ic50 cell_based Cell-Based Assays ic50->cell_based viability Cell Viability (MTT) cell_based->viability apoptosis Apoptosis Assay (Western Blot) cell_based->apoptosis downstream Analyze Downstream Signaling (Western Blot) cell_based->downstream confirmation Mechanism Confirmation viability->confirmation apoptosis->confirmation downstream->confirmation

References

Safety Operating Guide

Proper Disposal of 6-fluoro-1H-indazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 6-fluoro-1H-indazol-3-amine, a chemical compound utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Precautions

Based on information for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

For related compounds, the following hazard information is pertinent:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, OralSigma-Aldrich
May cause an allergic skin reactionSkin SensitizationSigma-Aldrich
May cause cancerCarcinogenicitySigma-Aldrich
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term HazardSigma-Aldrich
Causes skin irritationSkin Corrosion/IrritationFisher Scientific[1]
Causes serious eye irritationSerious Eye Damage/Eye IrritationFisher Scientific[1]
May cause respiratory irritationSpecific target organ toxicity — Single exposureFisher Scientific[1]

Experimental Disposal Protocols

The following step-by-step procedures are based on established guidelines for the disposal of hazardous chemical waste.[3][4]

Solid Waste Disposal:

  • Collection: Collect unadulterated this compound waste in a designated, clearly labeled, and sealed container. The container must be made of a compatible material.

  • Labeling: The waste container must be labeled with a hazardous waste tag detailing the chemical name, concentration, and associated hazards.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Liquid Waste Disposal (Solutions):

  • Collection: If this compound is in a solution, collect it in a sealed, leak-proof container compatible with the solvent used.

  • Labeling: Clearly label the container with the chemical name, solvent, concentration, and a hazardous waste label.

  • Storage: Store in a secondary containment bin in a designated hazardous waste area.

  • Disposal: The waste solution must be disposed of through a certified hazardous waste contractor. Do not dispose of it down the drain.

Contaminated Labware and PPE Disposal:

  • Decontamination: Whenever possible, decontaminate grossly contaminated labware.[5][6] For disposable items, triple rinse with a suitable solvent.

  • Rinsate Collection: The first rinse of any container or labware that held this compound must be collected and disposed of as hazardous waste.[4]

  • Solid Waste: After decontamination, disposable items such as gloves, bench paper, and empty containers should be placed in a designated solid hazardous waste container.

  • Disposal: The container with contaminated materials should be sealed, labeled, and disposed of through a licensed hazardous waste disposal service.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Identify Waste Type cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Waste This compound Waste Solid Solid Chemical Waste Waste->Solid Pure solid or residue Liquid Liquid Chemical Waste (in solution) Waste->Liquid Dissolved in solvent Contaminated Contaminated Labware/PPE Waste->Contaminated Labware, gloves, etc. CollectSolid Collect in a labeled, sealed, compatible container Solid->CollectSolid CollectLiquid Collect in a labeled, sealed, leak-proof container with secondary containment Liquid->CollectLiquid Decontaminate Triple rinse (collect first rinse as hazardous) and collect in a labeled solid waste container Contaminated->Decontaminate Disposal Arrange for pickup by a licensed hazardous waste disposal company CollectSolid->Disposal CollectLiquid->Disposal Decontaminate->Disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 6-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-fluoro-1H-indazol-3-amine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including operational procedures and disposal plans. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling halogenated aromatic amines.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[1] Use appropriate tools (e.g., spatulas) for transferring the compound.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • This compound waste is considered hazardous.

  • Collect all waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container for hazardous chemical waste.

2. Disposal Method:

  • Dispose of the waste through a licensed professional waste disposal service.[5]

  • Do not dispose of this chemical down the drain or in regular trash.[6]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for handling and disposing of this compound, ensuring safety and compliance at each step.

Safe Handling Workflow for this compound prep Preparation & Engineering Controls - Work in fume hood - Check safety equipment - Don appropriate PPE handling Handling the Compound - Avoid dust formation - Avoid skin/eye contact - No eating/drinking/smoking prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage spill Spill Management - Evacuate area - Wear full PPE - Contain and collect spill - Decontaminate area handling->spill

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound start Start: Generation of Waste collect Waste Collection - Place in designated, labeled,  sealed hazardous waste container start->collect store Temporary Storage - Store in a secure,  well-ventilated area collect->store dispose Final Disposal - Arrange pickup by a licensed  waste disposal service store->dispose end End: Compliant Disposal dispose->end

Caption: Procedural flow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.